Sanguinarine chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(24),2,4(8),9,11,13,15,17(21),22-nonaene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14NO4.ClH/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;/h2-8H,9-10H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZKAXHWLRYMLE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2447-54-3 (Parent) | |
| Record name | Sanguinarium chloride [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005578734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30971158 | |
| Record name | 13-Methyl-2H,10H-[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridin-13-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30971158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5578-73-4, 1099738-80-3 | |
| Record name | Sanguinarine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5578-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sanguinarium chloride [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005578734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-Methyl-2H,10H-[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-i]phenanthridin-13-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30971158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sanguinarine chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sanguinarine Chloride Hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SANGUINARIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8Z8J4400H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sanguinarine Chloride: A Deep Dive into its Apoptotic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Sanguinarine chloride, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis, has garnered significant attention in the scientific community for its potent anticancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced apoptosis, offering valuable insights for researchers and professionals in drug development. Through a comprehensive review of preclinical studies, this document outlines the key signaling pathways, molecular targets, and cellular events modulated by this promising natural compound.
Core Mechanism of Action: A Multi-Faceted Approach to Inducing Apoptosis
This compound orchestrates apoptosis through a complex interplay of signaling cascades, primarily initiated by the generation of reactive oxygen species (ROS). This oxidative stress triggers a cascade of events that converge on both the intrinsic and extrinsic apoptotic pathways. Key mechanisms include the modulation of the Mitogen-Activated Protein Kinase (MAPK), PI3K/Akt, and JAK/STAT signaling pathways, alterations in the expression of Bcl-2 family proteins, and the activation of caspases.
Quantitative Analysis of Apoptotic Induction
The cytotoxic and pro-apoptotic efficacy of this compound has been quantified across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values and the corresponding percentage of apoptotic cells are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Apoptosis (%) (Concentration, Time) |
| Human Lens Epithelial (HLE) B-3 | - | Not Specified | 30.00 ± 2.36 (2 µM, 24h)[1] |
| Multiple Myeloma (U266, RPMI-8226) | Multiple Myeloma | 1-2 (24h)[2] | Dose-dependent increase (0.25–4 µM, 24h)[2] |
| Triple-Negative Breast Cancer (MDA-MB-231) | Breast Cancer | 3.56 (24h) | Not Specified |
| Triple-Negative Breast Cancer (MDA-MB-468) | Breast Cancer | 2.60 (24h) | Not Specified |
| Melanoma (A375) | Melanoma | 2.378[3] | Not Specified |
| Melanoma (A2058) | Melanoma | 2.719[3] | Not Specified |
| Non-Small Cell Lung Cancer (H1299) | Lung Cancer | ~3 (72h) | 20.4 (3µM)[4] |
| Non-Small Cell Lung Cancer (H1975) | Lung Cancer | ~1 (72h) | 43.01 (1µM)[4] |
| Non-Small Cell Lung Cancer (A549) | Lung Cancer | 1.59 (72h)[5] | Not Specified |
| Cervical Cancer (HeLa) | Cervical Cancer | 0.16 µg/mL | Not Specified |
Key Signaling Pathways in Sanguinarine-Induced Apoptosis
This compound's pro-apoptotic effects are mediated through the modulation of several critical signaling pathways.
Reactive Oxygen Species (ROS) Generation: The Initial Trigger
A primary and early event in sanguinarine-induced apoptosis is the significant elevation of intracellular ROS. This oxidative stress acts as a key upstream signaling molecule, initiating multiple downstream apoptotic cascades. The pro-apoptotic effects of sanguinarine can be attenuated by ROS scavengers like N-acetylcysteine (NAC), highlighting the critical role of oxidative stress in its mechanism of action.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial mediator of sanguinarine-induced apoptosis. Sanguinarine treatment leads to the dose-dependent phosphorylation and activation of c-Jun N-terminal kinase (JNK) and p38 MAPK.[1] Activated JNK and p38, in turn, can modulate the activity of downstream targets, including transcription factors and Bcl-2 family proteins, to promote apoptosis.
Figure 1: Sanguinarine-induced ROS generation activates the JNK/p38 MAPK pathway, leading to apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical survival pathway that is often dysregulated in cancer. Sanguinarine has been shown to inhibit this pathway, thereby promoting apoptosis. It downregulates the phosphorylation of Akt, a key downstream effector of PI3K.[6][7] This inhibition of the PI3K/Akt survival signaling sensitizes cancer cells to apoptotic stimuli.
Figure 2: Sanguinarine inhibits the pro-survival PI3K/Akt pathway, thereby promoting apoptosis.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another important signaling cascade implicated in cell proliferation and survival. Sanguinarine has been demonstrated to suppress the constitutively active JAK/STAT pathway in cancer cells.[8][9] This is achieved, in part, by upregulating the expression of protein tyrosine phosphatase (SHP-1), a negative regulator of STAT3.[2] The inhibition of JAK/STAT signaling contributes to the downregulation of anti-apoptotic proteins and the induction of apoptosis.
Figure 3: Sanguinarine upregulates SHP-1, leading to the inhibition of the JAK/STAT pathway and subsequent apoptosis.
Modulation of Bcl-2 Family Proteins and Caspase Activation
The intrinsic, or mitochondrial, pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins. Sanguinarine treatment shifts the balance towards apoptosis by upregulating pro-apoptotic members like Bax and downregulating anti-apoptotic members such as Bcl-2 and Bcl-xL.[10] This altered Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the subsequent activation of the caspase cascade.
Sanguinarine induces the activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3 and caspase-7.[11] The activation of these caspases is a hallmark of apoptosis and leads to the cleavage of key cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately resulting in the dismantling of the cell. The pro-apoptotic effects of sanguinarine can be significantly attenuated by pan-caspase inhibitors like z-VAD-FMK, confirming the caspase-dependent nature of this process.[2]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of sanguinarine's apoptotic mechanism.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound.
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Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
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Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
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Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry
This method is used to quantify the percentage of apoptotic and necrotic cells.
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Cell Preparation: After treatment with this compound, harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.[12]
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Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[13]
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Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.[13]
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]
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Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This technique is used to determine the expression levels of key apoptosis-related proteins.
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Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
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Electrophoresis: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.[15]
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Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-JNK, p-Akt) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]
Caspase Activity Assay
This assay measures the activity of key executioner caspases.
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Cell Lysis: Lyse the treated cells using the provided lysis buffer.
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Substrate Addition: Add a luminogenic or colorimetric substrate specific for the caspase of interest (e.g., Ac-DEVD-pNA for caspase-3) to the cell lysates.[5][15]
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Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.[16]
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Signal Measurement: Measure the luminescence or absorbance using a luminometer or spectrophotometer, respectively.[16] The signal intensity is proportional to the caspase activity.
Figure 4: A general experimental workflow for investigating sanguinarine-induced apoptosis.
Conclusion and Future Directions
This compound is a potent inducer of apoptosis in a wide range of cancer cells. Its multifaceted mechanism of action, involving the induction of oxidative stress and the modulation of key signaling pathways such as MAPK, PI3K/Akt, and JAK/STAT, makes it an attractive candidate for further development as an anticancer agent. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further elucidate its therapeutic potential. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the potential for combination therapies to enhance its anticancer activity and overcome drug resistance.
References
- 1. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sanguinarine inhibits melanoma invasion and migration by targeting the FAK/PI3K/AKT/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 9. researchgate.net [researchgate.net]
- 10. Role of Bcl-2 family proteins and caspase-3 in sanguinarine-induced bimodal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sanguinarine-induced apoptosis in human leukemia U937 cells via Bcl-2 downregulation and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. bosterbio.com [bosterbio.com]
- 15. researchgate.net [researchgate.net]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Sanguinarine Chloride: A Potent STAT3 Inhibitor for Prostate Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a key oncogenic transcription factor implicated in the progression of prostate cancer. Its constitutive activation promotes cell proliferation, survival, invasion, and angiogenesis. Sanguinarine chloride, a natural benzophenanthridine alkaloid derived from the bloodroot plant (Sanguinaria canadensis), has emerged as a potent inhibitor of STAT3 signaling. This technical guide provides an in-depth overview of the mechanism of action of this compound in prostate cancer, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Introduction
Prostate cancer remains a significant global health concern. The development of novel therapeutic strategies targeting key molecular drivers of the disease is crucial. The STAT3 signaling pathway is frequently hyperactivated in prostate cancer and is associated with poor prognosis, making it an attractive target for therapeutic intervention.[1] this compound has demonstrated promising anti-cancer properties, specifically through its ability to modulate the STAT3 pathway, thereby inhibiting prostate cancer cell growth and inducing apoptosis.[2][3][4] This document serves as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound as a STAT3 inhibitor in prostate cancer.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects in prostate cancer primarily by inhibiting the STAT3 signaling cascade at multiple levels.
Inhibition of Upstream Kinases
This compound has been shown to inhibit the phosphorylation of Janus-activated Kinase 2 (JAK2) and Src, two key upstream kinases responsible for the activation of STAT3.[2][5] By reducing the activity of these kinases, sanguinarine effectively blocks the initial phosphorylation of STAT3 at tyrosine 705 (Tyr705) and serine 727 (Ser727), which is essential for its dimerization, nuclear translocation, and DNA binding.[2][5]
Direct Inhibition of STAT3 Activation
Sanguinarine inhibits both constitutive and Interleukin-6 (IL-6)-induced STAT3 phosphorylation at both Tyr705 and Ser727 residues in prostate cancer cells.[2][5] This dual inhibition ensures a comprehensive blockade of STAT3 activity. Maximal activation of STAT3 requires phosphorylation at both sites, and sanguinarine's ability to inhibit both highlights its potential for complete shutdown of STAT3 signaling.[5]
Downregulation of STAT3 Target Genes
The inhibition of STAT3 activation by this compound leads to the downregulation of various STAT3-mediated genes that are critical for tumor progression.[2] These include genes involved in cell cycle regulation (c-myc) and apoptosis inhibition (survivin).[2][5] The suppression of these downstream targets contributes significantly to the anti-proliferative and pro-apoptotic effects of sanguinarine in prostate cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of Stat3 activation by sanguinarine suppresses prostate cancer cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 호스팅 기간 만료 [x-y.net]
- 4. Inhibition of Stat3 activation by sanguinarine suppresses prostate cancer cell growth and invasion | Semantic Scholar [semanticscholar.org]
- 5. Inhibition of Stat3 Activation by Sanguinarine Suppresses Prostate Cancer Cell Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Sanguinarine: A Technical Guide for Drug Discovery and Development
Executive Summary: Sanguinarine, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis, has garnered significant attention for its potent and diverse biological activities. This document provides a comprehensive technical overview of sanguinarine's primary pharmacological effects, including its anticancer, antimicrobial, and anti-inflammatory properties. It details the molecular mechanisms, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved. This guide is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of this natural compound.
Introduction
Sanguinarine (13-methylbenzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridinium) is a prominent quaternary ammonium alkaloid found in several plant species, most notably the bloodroot, Sanguinaria canadensis. Historically used in traditional medicine, modern research has identified sanguinarine as a molecule with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and antitumor effects. Its planar, cationic structure allows it to intercalate with DNA and interact with various functional proteins and enzymes, forming the basis of its multifaceted pharmacological profile. This document synthesizes current knowledge on sanguinarine's mechanisms of action to support further investigation and potential clinical application.
Anticancer Activity
Sanguinarine exhibits robust anticancer activity across a range of malignancies by modulating multiple cellular processes, including apoptosis, cell cycle progression, and key signaling pathways that govern proliferation and metastasis.
Induction of Apoptosis and Ferroptosis
A primary mechanism of sanguinarine's antitumor effect is the induction of programmed cell death. It triggers apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.
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Reactive Oxygen Species (ROS) Generation: Sanguinarine treatment leads to a significant accumulation of intracellular ROS. This oxidative stress is a critical upstream event that triggers downstream apoptotic signaling. The use of ROS inhibitors has been shown to prevent sanguinarine-induced apoptosis, confirming the central role of ROS.
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Mitochondrial Pathway Modulation: The alkaloid disrupts mitochondrial membrane potential and alters the balance of the Bcl-2 family of proteins. It increases the Bax/Bcl-2 ratio, promoting the release of cytochrome c from the mitochondria into the cytoplasm. This event activates the caspase cascade, leading to the cleavage and activation of initiator caspase-9 and executioner caspase-3, culminating in PARP cleavage and apoptosis.
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Ferroptosis Induction: In some cancer cells, such as human cervical cancer (HeLa) cells, sanguinarine can induce ferroptosis, an iron-dependent form of cell death. This is characterized by glutathione (GSH) depletion, iron accumulation, and lipid peroxidation. Interestingly, studies show that apoptosis and ferroptosis can be interdependent pathways in sanguinarine-mediated cytotoxicity.
Cell Cycle Arrest
Sanguinarine effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase. This is achieved by modulating the expression of key cell cycle regulatory proteins.
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Upregulation of Cyclin-Dependent Kinase Inhibitors (CKIs): Treatment with sanguinarine leads to a significant increase in the expression of p21/WAF1 and p27/KIP1. These proteins bind to and inhibit the activity of cyclin-CDK complexes, preventing cell cycle progression.
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Downregulation of Cyclins and CDKs: Concurrently, sanguinarine downregulates the expression of cyclins D1, D2, and E, as well as their catalytic partners CDK2, CDK4, and CDK6. This dual action of boosting inhibitory signals while reducing proliferative signals ensures a robust blockade of the cell cycle.
Inhibition of Proliferation and Key Signaling Pathways
Sanguinarine's antiproliferative effects are also mediated by its ability to inhibit multiple signal transduction pathways that are constitutively active in cancer cells.
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NF-κB Pathway: Sanguinarine is a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, cell survival, and proliferation. It can block the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB, thereby preventing the translocation of the active p65 subunit to the nucleus. This inhibition has been observed in response to various stimuli, including TNF-α.
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JAK/STAT Pathway: The alkaloid suppresses the constitutively active JAK/STAT pathway, particularly STAT3, which is a key promoter of cancer cell growth and survival.
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PI3K/Akt/mTOR Pathway: Sanguinarine has been shown to interfere with the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival.
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MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, is another target. Inhibition of ERK1/2 by sanguinarine has been linked to its anti-angiogenic and anti-metastatic effects in breast cancer models.
Quantitative Data on Anticancer Activity
The cytotoxic and antiproliferative effects of sanguinarine have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potency.
| Cell Line | Cancer Type | Assay Duration | IC₅₀ Value (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24 h | 3.56 | |
| MDA-MB-468 | Triple-Negative Breast Cancer | 24 h | 2.60 | |
| MDA-MB-231 (TNF-α stimulated) | Triple-Negative Breast Cancer | 24 h | 3.11 ± 0.05 | |
| MDA-MB-468 (TNF-α stimulated) | Triple-Negative Breast Cancer | 24 h | 2.97 ± 0.12 | |
| LNCaP | Prostate Cancer | 24 h | 0.1 - 2.0 (Dose-dependent inhibition) | |
| DU145 | Prostate Cancer | 24 h | 0.1 - 2.0 (Dose-dependent inhibition) | |
| 786-O | Clear Cell Renal Cell Carcinoma | 24 h | 0.6752 | |
| 786-O | Clear Cell Renal Cell Carcinoma | 48 h | 0.5959 |
Antimicrobial Activity
Sanguinarine possesses broad-spectrum antimicrobial activity against a variety of pathogenic microorganisms, including bacteria and fungi.
Antibacterial and Antifungal Effects
Sanguinarine is effective against both Gram-positive and Gram-negative bacteria. Its primary mechanism involves disrupting the integrity and permeability of the bacterial cell wall and membrane. This leads to the leakage of intracellular components and ultimately cell death. Furthermore, it can induce the production of ROS within bacteria, contributing to its bactericidal effect.
In the context of fungal pathogens, sanguinarine shows potent efficacy against Candida albicans, a common opportunistic fungus. It acts by inhibiting the synthesis of ergosterol, a critical component of the fungal cell membrane, leading to structural disruption and cell lysis. It is also effective at inhibiting and disrupting biofilm formation by both single and dual-species cultures of C. albicans and Staphylococcus aureus.
Quantitative Data on Antimicrobial Activity
The potency of sanguinarine's antimicrobial effects is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth.
| Microorganism | Type | MIC Value (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive Bacteria | 128 | |
| Helicobacter pylori (strains) | Gram-negative Bacteria | 6.25 - 50 | |
| Enterotoxigenic E. coli (ETEC) | Gram-negative Bacteria | 6250 (for methanol extract) | |
| Various Gram-positive/negative strains | Bacteria | 0.5 - 128 | |
| Candida albicans SC5314 | Fungus | 4 | |
| Candida albicans (clinical isolates) | Fungus | 37.5 - 50 (112.8 - 150.5 µM) | |
| Mycobacterium aurum | Mycobacteria | 9.61 (IC₅₀) | |
| Mycobacterium smegmatis | Mycobacteria | 41.18 (IC₅₀) |
Anti-inflammatory Activity
Sanguinarine exhibits significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.
Mechanism of Action
Inflammation is a key process in many chronic diseases. Sanguinarine can attenuate the inflammatory response by suppressing the production of pro-inflammatory mediators. In lipopolysaccharide (LPS)-stimulated models, sanguinarine has been shown to reduce the mRNA expression of interleukin-1β (IL-1β), IL-6, and Tumor Necrosis Factor-alpha (TNF-α). This effect is directly linked to its ability to inhibit the TLR4/NF-κB signaling pathway, which is a key initiator of the innate immune and inflammatory response. Beyond NF-κB, sanguinarine can also activate the Nrf2 antioxidant pathway and inhibit the Wnt/β-catenin pathway, further contributing to its anti-inflammatory and tissue-protective effects.
Key Experimental Protocols
The following section details standardized methodologies for assessing the biological activities of sanguinarine.
Cell Viability and Proliferation Assays
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Objective: To quantify the cytotoxic and antiproliferative effects of sanguinarine on cancer cells.
-
Methodology (MTT/CCK-8/AlamarBlue):
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, A549) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of sanguinarine (e.g., 0.1 to 10 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition: After incubation, add the viability reagent (e.g., MTT, CCK-8, or AlamarBlue) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plates for 1-4 hours to allow for the metabolic conversion of the reagent by viable cells.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value using non-linear regression analysis.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
-
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following sanguinarine treatment.
-
Methodology:
-
Treatment: Culture cells in 6-well plates and treat with sanguinarine at the desired concentration (e.g., IC₅₀ value) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
Western Blot Analysis
-
Objective: To detect changes in the expression levels of specific proteins in key signaling pathways (e.g., Bcl-2, Caspase-3, NF-κB p65) after sanguinarine treatment.
-
Methodology:
-
Protein Extraction: Treat cells with sanguinarine, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH, β-actin) to normalize protein levels.
-
Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of sanguinarine that inhibits the visible growth of a specific microorganism.
-
Methodology (Broth Microdilution):
-
Preparation: Prepare a two-fold serial dilution of sanguinarine in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculation: Add a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) to each well.
-
Controls: Include a positive control (microorganism in broth, no drug) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Reading: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of sanguinarine in a well with no visible growth.
-
Conclusion and Future Perspectives
Sanguinarine, derived from Sanguinaria canadensis, is a natural alkaloid with a compelling profile of anticancer, antimicrobial, and anti-inflammatory activities. Its ability to induce apoptosis and cell cycle arrest, coupled with its potent inhibition of critical oncogenic signaling pathways like NF-κB and JAK/STAT, positions it as a promising candidate for cancer therapy. Furthermore, its broad-spectrum antimicrobial action provides avenues for development as an alternative or adjunct to conventional antibiotics and antifungals. While the preclinical evidence is strong, further research is required to fully elucidate its pharmacokinetic and toxicological profiles in vivo before its therapeutic potential can be translated into clinical practice. The development of novel drug delivery systems to enhance its bioavailability and target specificity represents a key area for future investigation.
The Anti-inflammatory Properties of Sanguinarine Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sanguinarine chloride, a benzophenanthridine alkaloid derived from plants such as Sanguinaria canadensis, has demonstrated a wide spectrum of pharmacological activities.[1] This technical guide provides an in-depth exploration of its potent anti-inflammatory properties, focusing on the underlying molecular mechanisms, relevant signaling pathways, and quantitative experimental evidence. This compound exerts its effects through the modulation of key inflammatory cascades, including the inhibition of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, and the suppression of the NLRP3 inflammasome. This document consolidates data from various in vitro and in vivo studies, presents detailed experimental protocols, and utilizes visualizations to elucidate complex biological interactions, offering a comprehensive resource for the scientific community.
Core Mechanisms of Anti-inflammatory Action
This compound mitigates inflammation through a multi-targeted approach, primarily by interfering with pro-inflammatory signaling pathways and reducing the expression of inflammatory mediators.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes. Sanguinarine has been shown to be an effective inhibitor of this pathway.[2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene expression. Sanguinarine intervenes by preventing the degradation of IκB, thereby inhibiting the nuclear translocation and activation of the NF-κB p65 subunit.[3][4] This leads to a downstream reduction in the expression of NF-κB target genes, including TNF-α, IL-6, and IL-1β.[1]
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK signaling pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial for regulating the production of inflammatory cytokines.[5] Sanguinarine has been shown to inhibit the activation of MAPKs in response to inflammatory stimuli.[5] Specifically, it can suppress the phosphorylation of p38 and JNK in a dose-dependent manner.[4][6] By inhibiting these pathways, sanguinarine effectively reduces the synthesis and release of inflammatory mediators.[5]
Inhibition of NLRP3 Inflammasome Activation
Recent studies have highlighted the role of sanguinarine in modulating the NLRP3 inflammasome, a multiprotein complex that triggers the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[6] In models of ulcerative colitis, sanguinarine has been shown to suppress the high expressions of NLRP3, caspase-1, and IL-1β.[6] This inhibition appears to be a key mechanism in its therapeutic effect against inflammatory diseases.[6]
Regulation of Pro-inflammatory Enzymes and Molecules
This compound also directly targets the expression and activity of enzymes responsible for producing inflammatory mediators.
-
Cyclooxygenase-2 (COX-2): An inducible enzyme that synthesizes prostaglandins during inflammation. Sanguinarine decreases the expression of COX-2.[1]
-
Inducible Nitric Oxide Synthase (iNOS): Produces nitric oxide (NO), a key inflammatory mediator. Sanguinarine can inhibit iNOS activity.[7]
-
Reactive Oxygen Species (ROS): Sanguinarine can induce the production of ROS, which, depending on the cellular context, can lead to apoptosis or modulate signaling pathways.[8][9] In some inflammatory models, its antioxidant properties are more prominent.[10]
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of this compound has been quantified in various experimental models. The following tables summarize key findings.
Table 1: In Vitro Inhibition of Inflammatory Mediators
| Cell Line | Stimulus | Sanguinarine Conc. | Target | % Inhibition / Effect | Reference |
| H9c2 cells | Hypoxia/Reoxygenation | 0.25, 0.5, 1 µM | TNF-α, IL-1β, IL-6 | Dose-dependent reduction | [8] |
| THP-1 cells | LPS | 0.5, 1 µM | NLRP3, Caspase-1, IL-1β | Significant inhibition | [6] |
| MCF-7 cells | - | 4 µM (IC50) | Cell Viability | 50% inhibition | [4] |
| NCI-H1688 cells | - | 1 µM | Cell Proliferation | Significant inhibition at 24, 48, 72h |
Table 2: In Vivo Anti-inflammatory Activity
| Animal Model | Disease Model | Sanguinarine Dose | Key Findings | Reference |
| Mice | Acetic Acid-Induced Colitis | Not Specified | Decreased expression of IL-6, NF-κB, and TNF-α; reduced weight loss and mortality. | [1] |
| Rats | Neuropathic Pain (CCI) | Not Specified | Inhibited p38 MAPK and NF-κB activation; downregulated TNF-α, IL-1β, IL-6. | [4] |
| Mice | DSS-Induced Ulcerative Colitis | Not Specified | Decreased pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, etc.); suppressed NLRP3, caspase-1, IL-1β expression. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the anti-inflammatory properties of this compound.
In Vitro LPS-Induced Inflammation in Macrophages
This protocol outlines the steps to evaluate the effect of this compound on cytokine production in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Murine peritoneal macrophages or a suitable macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media (e.g., DMEM with 10% FBS) and seeded in multi-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1-2 hours.
-
Inflammatory Stimulus: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.
-
Quantification of Inflammatory Mediators:
-
Cytokines: Supernatants are collected, and the concentrations of cytokines such as TNF-α, IL-6, and IL-1β are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Nitric Oxide: The accumulation of nitrite in the supernatant is measured using the Griess reagent as an indicator of NO production.
-
-
Molecular Analysis: Cell lysates are collected for Western blot analysis to determine the phosphorylation status of key signaling proteins like p65 (NF-κB), p38, and JNK, or for qRT-PCR to measure the mRNA expression of inflammatory genes.
In Vivo LPS-Induced Systemic Inflammation in Mice
This protocol describes a common animal model to assess the systemic anti-inflammatory effects of this compound.
-
Animal Acclimatization: Mice (e.g., C57BL/6) are acclimatized for at least one week under standard laboratory conditions.
-
Drug Administration: Mice are divided into groups: Vehicle Control, LPS + Vehicle, and LPS + this compound. This compound (at various doses) or vehicle is administered, typically via oral gavage or intraperitoneal (i.p.) injection, for a set period (e.g., daily for 7 days).
-
Induction of Inflammation: On the final day of treatment, inflammation is induced by a single i.p. injection of LPS (e.g., 5 mg/kg). The control group receives a saline injection.
-
Sample Collection: After a few hours (e.g., 2-6 hours) post-LPS injection, mice are euthanized. Blood is collected via cardiac puncture for serum analysis, and tissues (e.g., liver, spleen, lungs) are harvested.
-
Analysis:
-
Serum Cytokines: Serum levels of TNF-α, IL-6, and other inflammatory markers are quantified by ELISA.
-
Tissue Analysis: Tissues can be used for histopathological examination to assess inflammation and tissue damage, or homogenized for Western blot or PCR analysis of inflammatory markers.
-
Conclusion
This compound is a promising natural compound with significant anti-inflammatory properties. Its ability to concurrently inhibit multiple critical inflammatory pathways, including NF-κB, MAPKs, and the NLRP3 inflammasome, underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The quantitative data and established experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate and harness the therapeutic potential of this compound in the context of inflammatory diseases. Further preclinical and clinical studies are warranted to fully elucidate its safety and efficacy profile in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sanguinarine Inhibits Vascular Endothelial Growth Factor Release by Generation of Reactive Oxygen Species in MCF-7 Human Mammary Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The unconventional secretion of IL-1β: Handling a dangerous weapon to optimize inflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sanguinarine attenuates hypoxia/reoxygenation-triggered H9c2 cell injury through activation of the Nrf2/NLRP3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Natural compound library screening identifies this compound for the treatment of SCLC by upregulating CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
Sanguinarine Chloride: An In-depth Technical Guide on a Promising Natural Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sanguinarine chloride, a benzophenanthridine alkaloid derived from plants such as Sanguinaria canadensis, has demonstrated significant potential as a natural antimicrobial agent. With the rising threat of antimicrobial resistance, the exploration of novel therapeutic compounds is paramount. This technical guide provides a comprehensive overview of the antimicrobial properties of this compound, including its broad-spectrum activity, multifaceted mechanisms of action, and efficacy against biofilms. Detailed experimental protocols for key assays are provided to facilitate further research and development in this promising area.
Antimicrobial Spectrum and Potency
This compound exhibits a broad range of antimicrobial activity against various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key indicators of its potency.
Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | MRSA | 3.12 - 6.25 | [1] |
| Staphylococcus aureus | - | 128 | [2] |
| Staphylococcus aureus | CMCC26003 | 4 | [3] |
| Escherichia coli | ATCC 35218 | 16 | [4] |
| Escherichia coli | ATCC 25922 | 16 - 256 | [5] |
| Klebsiella pneumoniae | ATCC 700603 | 16 - 256 | [5] |
| Pseudomonas aeruginosa | ATCC 27853 | 16 - 256 | [5] |
| Candida albicans | SC5314 | 3.2 | [6][7] |
| Candida albicans | Clinical Isolates | 37.5 - 50 | [8][9] |
| Candida albicans | SC5314 | 4 | [3] |
Minimum Bactericidal Concentration (MBC) Data
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
| Microorganism | Strain | MBC (µg/mL) | Reference |
| Staphylococcus aureus | - | 256 | [1][2] |
| Various Bacteria | - | 0.5 - 128 | [10][11] |
Mechanisms of Antimicrobial Action
This compound employs a multi-targeted approach to exert its antimicrobial effects, making it a robust agent against a wide range of pathogens.
Disruption of Cell Wall and Membrane Integrity
This compound interferes with the integrity and permeability of the bacterial cell wall and membrane. This disruption leads to the leakage of intracellular components and ultimately cell death.[1][2]
Induction of Reactive Oxygen Species (ROS)
A significant mechanism of this compound's antimicrobial activity is the induction of reactive oxygen species (ROS) within the microbial cell.[1][2] This leads to oxidative stress, damaging cellular components such as DNA, proteins, and lipids.
References
- 1. Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The induced and intrinsic resistance of Escherichia coli to sanguinarine is mediated by AcrB efflux pump - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic Activity and Mechanism of Sanguinarine with Polymyxin B against Gram-Negative Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Activity of Sanguinarine against Candida albicans Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis [frontiersin.org]
- 9. Sanguinarine, Isolated From Macleaya cordata, Exhibits Potent Antifungal Efficacy Against Candida albicans Through Inhibiting Ergosterol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benthamscience.com [benthamscience.com]
Sanguinarine Chloride: A Potent Inhibitor of Tumor Cell Growth
A Technical Guide on Mechanisms and Experimental Data
Sanguinarine chloride, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis and other poppy Fumaria species, has demonstrated significant potential as an anticancer agent.[1][2] Extensive in vitro and in vivo studies have revealed its capacity to inhibit the proliferation of a wide range of tumor cells through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][3][4] This technical guide provides an in-depth overview of the molecular mechanisms underlying the antitumor effects of this compound, supported by quantitative data and detailed experimental protocols.
Mechanisms of Action
This compound exerts its anticancer effects by modulating a variety of cellular processes and signaling pathways. The primary mechanisms include:
-
Induction of Apoptosis: Sanguinarine is a potent inducer of programmed cell death (apoptosis) in cancer cells.[4][5] This is often mediated by the generation of reactive oxygen species (ROS), which leads to mitochondrial damage, release of cytochrome c, and subsequent activation of the caspase cascade.[5][6][7] Key signaling pathways implicated in sanguinarine-induced apoptosis include the activation of JNK and NF-κB, and the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio.[6][7]
-
Cell Cycle Arrest: The alkaloid has been shown to block the cell cycle at various phases, primarily G0/G1 and G2/M, thereby preventing cancer cell proliferation.[8][9] This is achieved by modulating the expression of key cell cycle regulatory proteins, including the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21/WAF1 and p27/KIP1, and the downregulation of cyclins (D1, D2, E) and CDKs (2, 4, 6).[8]
-
Inhibition of Angiogenesis: Sanguinarine can suppress the formation of new blood vessels, a process crucial for tumor growth and metastasis.[1] It has been shown to inhibit the release of vascular endothelial growth factor (VEGF), a key angiogenic factor.[1][10]
-
Modulation of Key Signaling Pathways: this compound interferes with several critical signaling pathways that are often dysregulated in cancer:
-
NF-κB Pathway: It can suppress the activation of NF-κB, a transcription factor that plays a pivotal role in inflammation, cell survival, and proliferation.[1][6]
-
STAT3 Pathway: Sanguinarine inhibits the activation of STAT3, a key protein involved in tumor cell migration, invasion, and survival.[1][5]
-
JAK/STAT Pathway: Downregulation of the JAK/STAT pathway has been observed in non-small cell lung cancer cells treated with sanguinarine.[7]
-
PI3K/AKT Pathway: The PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation, has been identified as a key target of sanguinarine in triple-negative breast cancer cells.[2]
-
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic and antiproliferative effects of this compound have been quantified across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized in the table below.
| Cell Line | Cancer Type | IC50 Value | Assay | Exposure Time |
| A549 | Non-Small Cell Lung Cancer | 1.59 µM | MTT Assay | 72 h |
| HeLa | Cervical Cancer | 0.16 µg/mL | Not Specified | Not Specified |
| DU145 | Prostate Cancer | ~1 µM | MTT Assay | 24 h |
| LNCaP | Prostate Cancer | ~1 µM | MTT Assay | 24 h |
| U266 | Multiple Myeloma | 1-2 µM | CCK-8 Assay | 24 h |
| RPMI-8226 | Multiple Myeloma | 1-2 µM | CCK-8 Assay | 24 h |
| HL-60 | Acute Promyelocytic Leukemia | 0.6 µM | Not Specified | Not Specified |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2.5-4.5 µM (for apoptosis) | Flow Cytometry | Not Specified |
| MDA-MB-468 | Triple-Negative Breast Cancer | 1-4 µM (for apoptosis) | Flow Cytometry | Not Specified |
| H1299 | Non-Small Cell Lung Cancer | Not Specified | MTT Assay | 72 h |
| H1975 | Non-Small Cell Lung Cancer | Not Specified | MTT Assay | 72 h |
| H460 | Non-Small Cell Lung Cancer | Not Specified | MTT Assay | 72 h |
| HTC75 | Cancer Cell Line | 2.18 µM | CCK-8 Assay | Not Specified |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to investigate the antitumor effects of this compound.
Cell Viability and Proliferation Assay (MTT/CCK-8)
This assay is used to assess the dose- and time-dependent inhibitory effects of this compound on cancer cell growth.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10^4 cells/100 µl/well and incubated overnight.[2]
-
Treatment: The cells are then treated with various concentrations of this compound (e.g., 0.1–2 µmol/L) or a vehicle control (e.g., DMSO) for different time points (e.g., 24, 48, 72 hours).[8][11]
-
Reagent Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Cell Counting Kit-8 (CCK-8) is added to each well.[8][12]
-
Measurement: The plates are incubated to allow for the conversion of the reagent into a colored formazan product by metabolically active cells. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 450 nm for CCK-8).[6]
-
Data Analysis: Cell viability is expressed as a percentage of the control group, and the IC50 value is calculated.
Apoptosis Assay (Flow Cytometry)
This method quantifies the percentage of apoptotic cells following treatment with this compound.
-
Cell Treatment: Cells are treated with varying concentrations of this compound for a specified duration.
-
Cell Staining: The treated cells are harvested, washed, and then stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) or a similar viability dye (to detect late apoptotic and necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.
-
Data Analysis: The percentage of cells in each quadrant is determined to quantify the extent of apoptosis induced by this compound.[2]
Cell Cycle Analysis (Flow Cytometry)
This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: Cells are treated with this compound and then harvested. The cells are washed and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye such as Propidium Iodide (PI).
-
Flow Cytometry Analysis: The DNA content of the stained cells is measured using a flow cytometer.
-
Data Analysis: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is analyzed based on the fluorescence intensity, revealing any cell cycle arrest.[8]
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
-
Protein Extraction: Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bax, Bcl-2, caspases, cyclins, CDKs).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.[7]
In Vivo Xenograft Tumor Model
This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Tumor Cell Implantation: Human cancer cells are injected subcutaneously into immunodeficient mice (e.g., nude mice).[6][11]
-
Treatment: Once the tumors reach a certain volume, the mice are treated with this compound (e.g., 10 mg/kg intravenously every other day) or a vehicle control.[6]
-
Tumor Measurement: Tumor growth is monitored regularly by measuring the tumor dimensions.
-
Analysis: At the end of the experiment, the tumors are excised and weighed. Further analysis, such as TUNEL staining for apoptosis, can be performed on the tumor tissues.[1][6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its in vitro evaluation.
Caption: Sanguinarine-induced apoptosis signaling pathway.
Caption: Mechanism of sanguinarine-induced cell cycle arrest.
Caption: General experimental workflow for in vitro evaluation.
Conclusion
This compound is a promising natural compound with potent antitumor activities demonstrated across a wide range of cancer types. Its multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways, makes it an attractive candidate for further drug development. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists working to elucidate the full therapeutic potential of this alkaloid in cancer therapy. Further investigation, particularly in preclinical and clinical settings, is warranted to establish its efficacy and safety as a novel anticancer agent.
References
- 1. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Anticancer Effect of Sanguinarine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 호스팅 기간 만료 [x-y.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Natural Product Library Screens Identify this compound as a Potent Inhibitor of Telomerase Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. Natural compound library screening identifies this compound for the treatment of SCLC by upregulating CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Sanguinarine Chloride Treatment of A549 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro study of sanguinarine chloride's effects on the human lung adenocarcinoma cell line, A549. Detailed protocols for cell culture, cytotoxicity assessment, apoptosis analysis, and investigation of key signaling pathways are outlined below.
Introduction
Sanguinarine, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis, has demonstrated anti-tumor activities in various cancer cell lines.[1][2] In A549 human lung cancer cells, this compound has been shown to induce apoptosis in a dose- and time-dependent manner, making it a compound of interest for lung cancer research.[1][3] The primary mechanisms of action include the depletion of cellular glutathione and the generation of reactive oxygen species (ROS), leading to caspase activation and subsequent programmed cell death.[1][2][3][4] This document provides detailed protocols for investigating these effects.
A549 Cell Culture
A549 cells, derived from a human lung carcinoma, are a widely used model for studying lung cancer and developing anti-cancer therapies.
2.1. Growth and Maintenance of A549 Cells
-
Morphology: A549 cells are epithelial-like and grow as an adherent monolayer.
-
Growth Medium: The cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or F-12K Medium, supplemented with 10% fetal bovine serum (FBS).[5][6][7]
-
Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.[6][7][8]
-
Doubling Time: The population doubling time for A549 cells is approximately 22-24 hours.[5][6][8]
-
Subculturing: When cells reach 70-90% confluency, they should be subcultured.[8]
-
Aspirate the old medium.
-
Briefly rinse the cell layer with a 0.25% (w/v) Trypsin-0.53 mM EDTA solution.[7]
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-10 minutes, or until cells detach.[6][7]
-
Neutralize the trypsin by adding at least four times the volume of complete growth medium.[6]
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in fresh, pre-warmed complete growth medium and plate into new culture vessels at a seeding density of 2 x 10³ to 1 x 10⁴ cells/cm².[6][7]
-
-
Cryopreservation: For long-term storage, freeze cells in a medium containing 20% FBS and 10% DMSO at a concentration of approximately 2 x 10⁶ cells/vial.[6]
Quantitative Data Summary
The cytotoxic effect of this compound on A549 cells is commonly quantified by its half-maximal inhibitory concentration (IC50). It is important to note that the IC50 value can vary depending on the duration of treatment and the specific assay used.
| Compound | Cell Line | Treatment Duration | Assay | IC50 Value | Reference |
| This compound | A549 | 72 hours | MTT Assay | 1.59 µM | [2] |
| This compound | A549 | 6 days | Live Cell Imaging | 610 nM | [9] |
Experimental Protocols
The following are detailed protocols to assess the biological effects of this compound on A549 cells.
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Workflow for Cell Viability Assessment
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
A549 cells
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
A549 cells
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Signaling Pathways
This protocol is for investigating the effect of this compound on key signaling proteins.
Materials:
-
A549 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-Bax, anti-Bcl-2, anti-p-STAT3, anti-STAT3, anti-p-NF-κB, anti-NF-κB, and a loading control like GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat A549 cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways Modulated by Sanguinarine
Sanguinarine has been shown to modulate several critical signaling pathways in A549 and other cancer cells, leading to apoptosis and inhibition of cell proliferation.
Sanguinarine-Induced Apoptosis Pathway in A549 Cells
Caption: Sanguinarine induces apoptosis via ROS generation and glutathione depletion.
Inhibition of Pro-Survival Signaling by Sanguinarine
Caption: Sanguinarine inhibits pro-survival pathways like JAK/STAT and NF-κB.
Sanguinarine treatment leads to an increase in intracellular ROS and a decrease in cellular glutathione, which in turn induces mitochondrial stress.[1][3] This is associated with an increased Bax/Bcl-2 ratio, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis.[4] Furthermore, sanguinarine has been found to suppress pro-survival signaling pathways, including the JAK/STAT and NF-κB pathways.[2][4][10][11] In some contexts, it has also been shown to inhibit the NF-κB pathway in macrophages that are influenced by exosomes from sanguinarine-treated A549 cells.[10]
References
- 1. Sanguinarine induces apoptosis in A549 human lung cancer cells primarily via cellular glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 5. synthego.com [synthego.com]
- 6. A549 Cell Subculture Protocol [a549.com]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. nanopartikel.info [nanopartikel.info]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mechanism of Sanguinarine in Inhibiting Macrophages to Promote Metastasis and Proliferation of Lung Cancer via Modulating the Exosomes in A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Sanguinarine Chloride in Mouse Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo use of Sanguinarine chloride in mouse xenograft models. Sanguinarine, a benzophenanthridine alkaloid, has demonstrated anti-cancer properties in various preclinical studies by inducing apoptosis, inhibiting tumor growth, and targeting key signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the in vivo efficacy of this compound in mouse xenograft models.
Table 1: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Dosage and Administration | Treatment Schedule | Key Findings |
| Small Cell Lung Cancer | NCI-H1688 | BALB/c nude mice | 2.5 mg/kg, Intraperitoneal (i.p.) | Every three days for three weeks | Significantly smaller tumor volumes and lower tumor weight compared to vehicle group.[1][2] |
| Cervical Cancer | HeLa | Athymic nude mice | 5 mg/kg | Not specified | Significantly inhibited tumor volume and weight.[3] |
| Prostate Cancer | DU145 | Male nude mice | 0.25 mg/kg and 0.5 mg/kg, i.p. | Every other day for 7 weeks | Reduced both tumor weight and volume.[4] |
| Not Specified | 22B-cFluc | Nude mice | 10 mg/kg, Intravenous (i.v.) | Not specified | Induced a significant increase in apoptosis signals.[5] |
| Hepatocellular Carcinoma | HepG2 & SMMC-7721 | Nude mice | Not specified | Not specified | Significantly inhibited tumor growth by decreasing volume and weight.[6] |
Experimental Protocols
This section details standardized protocols for conducting a mouse xenograft study with this compound.
Cell Culture and Preparation
-
Cell Lines: Select a human cancer cell line of interest (e.g., NCI-H1688, HeLa, DU145).
-
Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS).
-
Cell Viability and Counting: Determine cell viability using a trypan blue exclusion assay. Count the viable cells using a hemocytometer or an automated cell counter.
-
Cell Suspension: Resuspend the cells in sterile PBS or a suitable medium (e.g., Matrigel mixture) at the desired concentration for injection (typically 1 x 10^6 to 5 x 10^6 cells per injection). Keep the cell suspension on ice until injection.
Mouse Xenograft Model Establishment
-
Animal Strain: Use immunodeficient mice, such as BALB/c nude mice or NOD-scid gamma (NSG) mice, aged 4-6 weeks.
-
Acclimatization: Allow the mice to acclimatize to the animal facility for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Inject the prepared cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse using a 27-gauge needle.
-
Monitor the mice regularly for tumor growth.
-
This compound Administration
-
Drug Preparation: Prepare this compound solution in a suitable vehicle (e.g., 10% DMSO in saline). The final concentration should be calculated based on the desired dosage and the average weight of the mice.
-
Administration Routes:
-
Intraperitoneal (i.p.) Injection: Administer the this compound solution into the peritoneal cavity using a 27-gauge needle.
-
Intravenous (i.v.) Injection: Administer the solution via the tail vein.
-
-
Dosage and Schedule: The dosage and treatment schedule should be based on previous studies (see Table 1) and can be optimized for the specific cancer model.
Monitoring and Data Collection
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers two to three times a week. Calculate the tumor volume using the formula: Volume = (Length × Width^2) / 2.
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Tumor Harvesting: At the end of the study, euthanize the mice and carefully excise the tumors. Measure the final tumor weight.
-
Further Analysis: A portion of the tumor tissue can be fixed in formalin for immunohistochemistry or snap-frozen for molecular analysis (e.g., Western blotting).
Signaling Pathways and Experimental Workflow
Signaling Pathways Affected by Sanguinarine
Sanguinarine has been shown to modulate several key signaling pathways involved in cancer progression.
Caption: Sanguinarine inhibits key cancer-promoting signaling pathways.
Experimental Workflow for Mouse Xenograft Study
The following diagram illustrates the typical workflow for a mouse xenograft study investigating the efficacy of this compound.
Caption: Workflow for a this compound mouse xenograft study.
References
- 1. Natural compound library screening identifies this compound for the treatment of SCLC by upregulating CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sanguinarine Suppresses Prostate Tumor Growth and Inhibits Survivin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Note: Assessment of Sanguinarine Chloride-Induced Cytotoxicity Using the CCK-8 Cell Viability Assay
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in cell biology, oncology, and pharmacology research.
Introduction
Sanguinarine chloride is a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis and other plants.[1][2] It has garnered significant interest in biomedical research due to its wide range of biological activities, including anti-microbial, anti-inflammatory, and potent anti-cancer properties.[3][4] Sanguinarine has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, making it a promising candidate for therapeutic development.[5][6]
The Cell Counting Kit-8 (CCK-8) assay is a sensitive, colorimetric method used to determine the number of viable cells in a sample. The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble, orange-colored formazan dye.[7] The amount of formazan generated is directly proportional to the number of metabolically active cells.[7] This application note provides a detailed protocol for using the CCK-8 assay to quantify the cytotoxic effects of this compound on cultured cells.
Mechanism of Action: this compound
This compound exerts its cytotoxic effects primarily by inducing apoptosis through the generation of reactive oxygen species (ROS).[1][2] The accumulation of ROS triggers cellular stress and activates multiple downstream signaling cascades. Key pathways involved include the mitogen-activated protein kinase (MAPK) signaling pathway, particularly the activation of c-Jun N-terminal kinase (JNK) and p38.[3][8] This cascade leads to the activation of caspases, which are critical executioners of apoptosis.[3][5] Additionally, Sanguinarine has been shown to suppress survival pathways such as the JAK/STAT signaling cascade.[5][9]
Caption: this compound signaling pathway leading to apoptosis.
Principle of the CCK-8 Assay
The CCK-8 assay is based on the bioreduction of the WST-8 tetrazolium salt by cellular dehydrogenases, which are abundant in viable, metabolically active cells. In the presence of an electron mediator, WST-8 is reduced to a water-soluble orange formazan product. The intensity of the orange color is proportional to the number of living cells and can be quantified by measuring the absorbance at approximately 450 nm.[10][11]
Caption: Workflow illustrating the principle of the CCK-8 assay.
Experimental Protocol
This protocol provides a step-by-step guide for assessing the dose-dependent cytotoxicity of this compound.
4.1. Materials
-
This compound (e.g., Tocris, Cat. No. 2302)[9]
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Appropriate cell line and complete culture medium
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader with a 450 nm filter[7]
-
Sterile, multichannel pipettes
-
Dimethyl sulfoxide (DMSO) for stock solution
4.2. Reagent Preparation
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO. Store at -20°C or -80°C for long-term storage, protected from light.[1]
-
Working Solutions: On the day of the experiment, dilute the stock solution with complete culture medium to prepare various working concentrations (e.g., 0.25 µM to 4 µM).[5] Ensure the final DMSO concentration in the highest concentration treatment does not exceed 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control using medium with the same final concentration of DMSO.
4.3. Assay Procedure
Caption: Step-by-step workflow for the this compound CCK-8 assay.
-
Cell Seeding: Suspend cells in culture medium and seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal cell density depends on the cell line's growth rate but typically ranges from 1,000 to 10,000 cells per well.[11] A common starting point is 5,000 cells/well.[2][7]
-
Pre-incubation: Place the plate in a humidified incubator at 37°C with 5% CO2 for 24 hours to allow cells to attach and resume growth.[7]
-
Treatment: Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of this compound. Include wells for a vehicle control (medium with DMSO) and a blank control (medium only, no cells).
-
Incubation: Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).[12]
-
CCK-8 Addition: After the treatment period, add 10 µL of CCK-8 solution directly to each well.[10] Be careful not to introduce bubbles.[7]
-
Final Incubation: Incubate the plate for 1-4 hours in the incubator.[10] Incubation time may need optimization depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[7] A reference wavelength between 600-650 nm can be used to subtract background absorbance.
4.4. Data Analysis Calculate the percentage of cell viability for each this compound concentration using the following formula:
Cell Viability (%) = [(As - Ab) / (Ac - Ab)] x 100
Where:
-
As = Absorbance of the sample well (cells + medium + CCK-8 + Sanguinarine)
-
Ab = Absorbance of the blank well (medium + CCK-8)
-
Ac = Absorbance of the control well (cells + medium + CCK-8 + vehicle)
The results can be plotted as cell viability (%) versus this compound concentration to generate a dose-response curve, from which values like IC50 (half-maximal inhibitory concentration) can be determined.
Example Data Presentation
The following table summarizes representative data on the effect of this compound on the viability of various cancer cell lines as measured by the CCK-8 assay after a 24-hour treatment.
| Cell Line | Cancer Type | Sanguinarine Conc. (µM) | % Cell Viability (Mean ± SD) | Reference |
| U266 | Multiple Myeloma | 0 (Control) | 100 ± 5.2 | [5] |
| 0.25 | 85 ± 4.1 | |||
| 0.5 | 72 ± 3.5 | |||
| 1.0 | 55 ± 2.8 | |||
| 2.0 | 38 ± 2.1 | |||
| 4.0 | 21 ± 1.9 | |||
| NCI-H1688 | Small Cell Lung Cancer | 0 (Control) | 100 ± 6.1 | [6][12] |
| 0.5 | 78 ± 4.9 | |||
| 1.0 | 51 ± 3.3 | |||
| 1.5 | 30 ± 2.5 | |||
| 22B-cFluc | Prostate Cancer Model | 0 (Control) | 100 ± 5.5 | [1][2] |
| 0.5 | Not specified | |||
| 1.0 | ~75% (Estimated) | |||
| 2.0 | ~50% (Estimated) | |||
| 4.0 | ~30% (Estimated) |
Note: Data for 22B-cFluc cells are estimated from graphical representations in the source material.
Conclusion
The CCK-8 assay is a reliable and straightforward method for evaluating the cytotoxic effects of this compound. The protocol described herein can be adapted for various cell lines and experimental conditions to investigate the anti-proliferative properties of this compound. Accurate data analysis and careful optimization of experimental parameters are crucial for obtaining reproducible and meaningful results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural compound library screening identifies this compound for the treatment of SCLC by upregulating CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dojindo.co.jp [dojindo.co.jp]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 10. apexbt.com [apexbt.com]
- 11. bosterbio.com [bosterbio.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for TUNEL Assay in Sanguinarine Chloride-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay to detect and quantify apoptosis induced by Sanguinarine chloride, a natural alkaloid with known pro-apoptotic properties.
Introduction
This compound is a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis. It has been shown to induce apoptosis in various cancer cell lines through multiple signaling pathways. A key hallmark of apoptosis is the enzymatic cleavage of DNA into smaller fragments. The TUNEL assay is a widely used method to detect these DNA strand breaks, thereby enabling the identification and quantification of apoptotic cells. This protocol provides a robust method for assessing the apoptotic effects of this compound in a laboratory setting.
Signaling Pathways in this compound-Induced Apoptosis
This compound induces apoptosis through a complex network of signaling pathways. A primary mechanism involves the generation of reactive oxygen species (ROS), which in turn can activate downstream stress-related kinases such as c-Jun N-terminal kinase (JNK) and p38 MAP kinase. Activation of these pathways can lead to the modulation of the Bcl-2 family of proteins, tipping the balance towards pro-apoptotic members like Bax and away from anti-apoptotic members like Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. Additionally, this compound has been shown to suppress the JAK/STAT signaling pathway, which is often constitutively active in cancer cells and promotes survival.
Data Presentation
The following table summarizes quantitative data from a study investigating the effect of this compound on apoptosis in human lens epithelial (HLE B-3) cells. Apoptosis was quantified using Annexin V-FITC and PI staining followed by flow cytometry.
| Treatment Group | Concentration | Incubation Time | Apoptosis Rate (%) (Mean ± SD) |
| Control | - | 24 h | 7.67 ± 0.98 |
| This compound | 2 µM | 24 h | 30.00 ± 2.36 |
Data adapted from a study on human lens epithelial cells.
Experimental Protocols
TUNEL Assay Protocol for Cultured Cells
This protocol is adapted from standard TUNEL assay procedures and is suitable for cells treated with this compound.
Materials:
-
Cells cultured on sterile glass coverslips in a 6-well plate
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
Permeabilization Solution: 0.25% Triton™ X-100 in PBS
-
TUNEL Assay Kit (containing TdT Reaction Buffer, TdT Enzyme, and labeled nucleotides, e.g., FITC-dUTP)
-
DNase I (for positive control)
-
DAPI (4',6-diamidino-2-phenylindole) or Propidium Iodide (PI) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Experimental Workflow:
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto sterile glass coverslips in a 6-well plate at an appropriate density to achieve 60-70% confluency on the day of the experiment.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 2 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
Positive Control: Treat one coverslip with DNase I (e.g., 10 U/mL in DNase I buffer) for 10-30 minutes at room temperature to induce DNA strand breaks.
-
Negative Control: For one coverslip, omit the TdT enzyme from the TUNEL reaction mixture.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by incubating with 0.25% Triton™ X-100 in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Equilibration:
-
Equilibrate the cells by adding the TdT Equilibration Buffer from the TUNEL assay kit and incubating for 5-10 minutes at room temperature.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically by mixing the TdT enzyme with the labeled nucleotide solution in TdT reaction buffer).
-
Carefully remove the equilibration buffer and add the TUNEL reaction mixture to each coverslip.
-
Incubate the coverslips in a humidified, dark chamber for 60 minutes at 37°C.
-
-
Stopping the Reaction and Washing:
-
Stop the reaction by washing the coverslips three times with PBS for 5 minutes each.
-
-
Nuclear Counterstaining:
-
Incubate the coverslips with a DAPI or PI solution (e.g., 1 µg/mL in PBS) for 5-15 minutes at room temperature in the dark to stain the nuclei.
-
Wash the coverslips twice with PBS.
-
-
Mounting and Visualization:
-
Carefully mount the coverslips onto glass slides using an antifade mounting medium.
-
Visualize the slides using a fluorescence microscope with the appropriate filters for the chosen fluorophore (e.g., FITC) and the nuclear counterstain (e.g., DAPI).
-
Apoptotic cells will show bright nuclear fluorescence (e.g., green for FITC), while all cell nuclei will be stained by the counterstain (e.g., blue for DAPI).
-
Data Analysis and Quantification:
-
Capture images from multiple random fields for each treatment condition.
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei and dividing it by the total number of nuclei (as determined by the counterstain), then multiplying by 100.
-
Statistical analysis should be performed to determine the significance of the results.
Application Notes and Protocols for Intravenous Administration of Sanguinarine Chloride in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanguinarine chloride, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis and other poppy-fumaria family plants, has garnered significant interest in biomedical research due to its diverse biological activities. These include antimicrobial, anti-inflammatory, and notably, pro-apoptotic and anti-cancer properties.[1][2] This document provides detailed application notes and protocols for the intravenous (IV) administration of this compound in animal studies, with a focus on toxicology, pharmacokinetics, and efficacy, particularly in cancer models. The information is intended to guide researchers in designing and executing well-controlled and reproducible experiments.
Quantitative Data Summary
The following tables summarize key quantitative data from animal studies involving the administration of sanguinarine.
Table 1: Toxicological Data for Sanguinarine
| Species | Route of Administration | Parameter | Value | Reference |
| Rat | Intravenous | Acute LD50 | 29 mg/kg | [3][4][5] |
| Rat | Oral | Acute LD50 | 1658 mg/kg | [3][4][5] |
| Rabbit | Dermal | Acute LD50 | >200 mg/kg | [3][4] |
| Rat | Oral (Subacute, 14 days) | LOAEL | 10 mg/kg | [6] |
LD50: Lethal Dose 50; LOAEL: Lowest Observed Adverse Effect Level
Table 2: Pharmacokinetic Parameters of Sanguinarine and its Metabolite (in Pigs)
| Administration Route | Analyte | Cmax (ng/mL) | Tmax (hr) | T1/2 (hr) | Css (ng/mL) |
| Intramuscular | Sanguinarine | 30.16 ± 5.85 | 0.25 | - | - |
| Intramuscular | Dihydrosanguinarine | 5.61 ± 0.73 | 0.25 | - | - |
| Oral (Single Dose) | Sanguinarine | 3.41 ± 0.36 | 2.75 ± 0.27 | 2.33 ± 0.11 | - |
| Oral (Single Dose) | Dihydrosanguinarine | 2.41 ± 0.24 | 2.75 ± 0.27 | 2.20 ± 0.12 | - |
| Oral (Multiple Doses) | Sanguinarine | - | - | - | 3.03 ± 0.39 |
| Oral (Multiple Doses) | Dihydrosanguinarine | - | - | - | 1.42 ± 0.20 |
Table 3: Efficacy Study Dosage
| Animal Model | Disease Model | Route of Administration | Dosage | Observed Effect | Reference |
| Nude Mice | Small Cell Lung Cancer (SCLC) Xenograft | Intravenous | 10 mg/kg | Induction of apoptosis in tumor cells | [1] |
| Kunming Mice | Sodium Arsenite-Induced Liver Injury | Intraperitoneal | Not specified | Protective and therapeutic effects on liver |
Experimental Protocols
Protocol 1: General Procedure for Intravenous Administration of this compound in Mice
This protocol is a general guideline and may require optimization based on the specific animal model and experimental objectives.
1. Materials:
-
This compound (ensure purity and quality)
-
Sterile vehicle (e.g., normal saline, phosphate-buffered saline (PBS))
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Animal restrainer for tail vein injection
-
Heat lamp (optional, for tail vein dilation)
-
70% ethanol for disinfection
2. Preparation of this compound Solution:
-
This compound is sparingly soluble in water. Prepare a stock solution in a suitable solvent like DMSO, and then dilute it with a sterile aqueous vehicle to the final desired concentration.
-
Important: The final concentration of the organic solvent (e.g., DMSO) should be kept to a minimum (typically <5-10% of the total injection volume) to avoid vehicle-induced toxicity.
-
The solution should be prepared fresh on the day of the experiment and protected from light.
-
Filter the final solution through a 0.22 µm sterile filter before injection to remove any potential precipitates or microbial contamination.
3. Animal Handling and Restraint:
-
Acclimatize animals to the experimental conditions before the study.
-
For tail vein injections, proper restraint is crucial. Use a commercial rodent restrainer.
-
To facilitate injection, the tail veins can be dilated by warming the tail with a heat lamp or by immersing it in warm water. Care must be taken to avoid thermal injury.
4. Injection Procedure:
-
Disinfect the injection site on the lateral tail vein with 70% ethanol.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly administer the this compound solution. The maximum recommended bolus injection volume for a mouse is 5 mL/kg.[8]
-
If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and attempt the injection at a more proximal site.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
5. Post-Administration Monitoring:
-
Monitor the animals closely for any signs of acute toxicity, such as changes in activity, respiration, or posture.
-
Continue monitoring according to the experimental timeline for the desired endpoints (e.g., tumor growth, biomarker analysis).
Protocol 2: In Vivo Apoptosis Induction Study in a Mouse Xenograft Model
This protocol is based on a study investigating the anti-cancer effects of this compound.[1]
1. Animal Model:
-
Nude mice subcutaneously inoculated with tumor cells (e.g., 22B-cFluc human cancer cells).
-
Allow tumors to establish to a predetermined size before initiating treatment.
2. Dosing Regimen:
-
Administer this compound intravenously at a dose of 10 mg/kg.[1]
-
The frequency of administration will depend on the experimental design (e.g., single dose, multiple doses over a period).
3. Apoptosis Assessment:
-
Bioluminescent Imaging: For tumor cells expressing luciferase, apoptosis can be monitored non-invasively. Inject D-luciferin substrate intraperitoneally (150 mg/kg) and perform imaging at various time points (e.g., 24, 48, and 72 hours) post-treatment. An increase in the luminescent signal can indicate caspase-3 activation and apoptosis.[1]
-
TUNEL Staining: At the end of the experiment, euthanize the animals and collect the tumors. Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining on tumor sections to visualize and quantify apoptotic cells.[1]
Visualizations
Caption: Sanguinarine-induced apoptosis signaling pathway.
Caption: Experimental workflow for intravenous administration.
Caption: Relationship between dosage, efficacy, and toxicity.
Concluding Remarks
The intravenous administration of this compound is a valuable technique for preclinical research, particularly in oncology. The pro-apoptotic effects observed in various cancer models highlight its therapeutic potential.[9][10][11] However, researchers must be mindful of its dose-dependent toxicity, as indicated by its acute intravenous LD50.[3][4][5] Careful dose selection and diligent post-administration monitoring are paramount to ensure animal welfare and the integrity of experimental data. The provided protocols and data serve as a comprehensive resource for initiating and conducting studies with intravenously administered this compound. Further research is warranted to establish detailed pharmacokinetic profiles in various rodent species to better correlate dosage with systemic exposure and biological activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sanguinarine and Its Role in Chronic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Short-term toxicity studies of sanguinarine and of two alkaloid extracts of Sanguinaria canadensis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Insights into sanguinarine toxicity in Rats: Integrating toxicokinetics, oxidative stress, and gut microbial alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sanguinarine metabolism and pharmacokinetics study in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. Natural compound library screening identifies this compound for the treatment of SCLC by upregulating CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Sanguinarine Chloride: Application Notes for Fluorescence Microscopy and Cellular Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sanguinarine chloride, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis and other plants of the Papaveraceae family, has garnered significant interest in biomedical research due to its wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. A key feature of sanguinarine is its intrinsic fluorescence, which makes it a valuable tool for fluorescence microscopy studies. This document provides detailed application notes and protocols for the use of this compound in cellular imaging, focusing on its spectral properties, methods for cellular localization, and its interaction with key signaling pathways.
Sanguinarine exists in equilibrium between two forms: a positively charged iminium form and a neutral alkanolamine form. This equilibrium is pH-dependent, with the iminium form predominating at physiological and acidic pH, while the alkanolamine form is favored in alkaline conditions.[1] These two forms exhibit distinct fluorescence properties, which can be leveraged to probe cellular microenvironments. The iminium form, known to intercalate into DNA, and the more lipophilic alkanolamine form, which can more readily cross cellular membranes, contribute to its complex cellular localization patterns.[2]
Fluorescence Properties of Sanguinarine
The fluorescence of sanguinarine is highly sensitive to its environment, including pH, solvent polarity, and binding to macromolecules such as DNA and proteins.[3][4] The iminium and alkanolamine forms have distinct excitation and emission spectra.
Table 1: Quantitative Fluorescence Data for Sanguinarine Forms
| Form | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) |
| Iminium (SG+) | ~470, ~327 | ~580-607 | ~7000 (at 260 nm for DNA-bound) | < 0.033 |
| Alkanolamine (SGOH) | ~327 | ~418-420 | Data not readily available | 0.098 - 0.345 |
Note: Spectral properties can vary depending on the solvent and binding state. The data presented is a summary from multiple sources.[5][6][7]
Experimental Protocols
Protocol 1: General Staining of Cultured Cells with this compound
This protocol provides a general method for staining cultured mammalian cells to visualize the intracellular distribution of sanguinarine.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cell line
-
Coverslips
-
Microscope slides
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium
Procedure:
-
Cell Culture: Plate cells on sterile coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 60-80%).
-
Preparation of Sanguinarine Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store protected from light at -20°C.
-
Staining:
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the sanguinarine-containing medium to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
-
Washing: Remove the staining solution and wash the cells three times with warm PBS to remove excess sanguinarine.
-
Fixation (Optional):
-
If fixation is desired, add 4% paraformaldehyde in PBS to the cells and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for sanguinarine's fluorescence. For the iminium form, use an excitation filter around 470 nm and an emission filter around 580 nm. For the alkanolamine form, excitation around 330 nm and emission around 420 nm can be used, though this may require a UV light source.
Protocol 2: Co-localization with Mitochondrial and Nuclear Stains
This protocol allows for the simultaneous visualization of sanguinarine with specific organelle markers to determine its subcellular localization.
Materials:
-
This compound
-
MitoTracker™ Red CMXRos or other mitochondrial stain
-
Hoechst 33342 or DAPI for nuclear staining
-
All other materials from Protocol 1
Procedure:
-
Cell Culture: Culture cells on coverslips as described in Protocol 1.
-
Mitochondrial Staining (if using MitoTracker):
-
Pre-incubate the cells with MitoTracker Red CMXRos (typically 100-500 nM) in pre-warmed cell culture medium for 15-30 minutes at 37°C.
-
Wash the cells twice with fresh, pre-warmed medium.
-
-
Sanguinarine Staining:
-
Incubate the cells with this compound (1-10 µM) in cell culture medium for 30-60 minutes at 37°C.
-
-
Nuclear Staining:
-
During the last 5-10 minutes of the sanguinarine incubation, add Hoechst 33342 (typically 1 µg/mL) or DAPI to the medium.
-
-
Washing: Remove the staining solution and wash the cells three times with warm PBS.
-
Imaging:
-
Mount the coverslips and image immediately (for live-cell imaging) or proceed with fixation as described in Protocol 1 before mounting and imaging.
-
Use appropriate filter sets for each fluorophore to visualize the co-localization of sanguinarine (green/orange fluorescence) with mitochondria (red fluorescence) and the nucleus (blue fluorescence).[8]
-
Cellular Localization and Signaling Pathways
Sanguinarine has been shown to accumulate in various cellular compartments, most notably the nucleus and mitochondria.[8][9] Its localization is influenced by its chemical form and the cellular environment.
Nuclear Localization and DNA Intercalation
The cationic iminium form of sanguinarine can directly interact with and intercalate into DNA, particularly at GC-rich regions.[10] This interaction leads to a quenching of its fluorescence.[1] This property can be utilized to study DNA condensation and nuclear morphology.[10]
Mitochondrial Accumulation and Apoptosis Induction
Sanguinarine can also accumulate in mitochondria, leading to mitochondrial dysfunction. This is a key event in its induction of apoptosis. Sanguinarine can trigger the production of reactive oxygen species (ROS), leading to the activation of stress-related signaling pathways such as JNK and NF-κB, and ultimately culminating in caspase activation and programmed cell death.[11]
Regulation of Ferroptosis
Recent studies have also implicated sanguinarine in the induction of ferroptosis, an iron-dependent form of programmed cell death. This involves the generation of ROS and the regulation of the BACH1/HMOX1 signaling pathway.[5]
Experimental Workflow for Cellular Localization Studies
The following diagram outlines a typical workflow for investigating the cellular localization of this compound using fluorescence microscopy.
Conclusion
This compound is a versatile fluorescent probe with applications in visualizing cellular structures and investigating drug-induced signaling pathways. Its distinct fluorescence properties, dependent on its chemical form and local environment, provide a unique opportunity to study its uptake, distribution, and mechanism of action at the subcellular level. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists to effectively utilize this compound in their fluorescence microscopy and drug development studies.
References
- 1. Establishment of a sanguinarine-producing cell suspension culture of Argemone mexicana L (Papaveraceae): induction of alkaloid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping the nuclear landscape with multiplexed super-resolution fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 8. researchgate.net [researchgate.net]
- 9. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes: Sanguinarine Chloride in Soft Agar Colony Formation Assays
Introduction
Sanguinarine chloride, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis, has demonstrated significant anti-cancer properties in numerous studies.[1][2] It exerts its effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and disruption of key signaling pathways in cancer cells.[1][3] The soft agar colony formation assay is a gold-standard in vitro method to assess anchorage-independent growth, a hallmark of cellular transformation and tumorigenicity.[4] This document provides detailed protocols and application notes for utilizing this compound in a soft agar colony formation assay to evaluate its inhibitory effects on cancer cell growth.
Mechanism of Action
This compound's anti-cancer activity is attributed to its ability to modulate multiple cellular signaling pathways. It has been shown to induce apoptosis through the production of reactive oxygen species (ROS) and the activation of JNK and NF-κB pathways.[5][6] Furthermore, it can impede cancer cell proliferation and metastasis by disrupting signaling cascades such as PI3K/Akt/mTOR, MAPK, and Wnt/β-catenin.[3][7] Recent studies have also implicated its role in inducing ferroptosis, a form of iron-dependent programmed cell death, by regulating the ROS/BACH1/HMOX1 signaling pathway in prostate cancer.[2][8]
Data Presentation
The following table summarizes the effective concentrations of this compound in various cancer cell lines as reported in the literature. This information can serve as a starting point for determining the optimal concentration for your specific cell line and experimental conditions.
| Cell Line | Cancer Type | Effective Concentration (IC50) | Observed Effects | Reference |
| A549 | Lung Carcinoma | 1.59 µM | Inhibition of cell growth | [5] |
| HeLa | Cervical Cancer | 0.16 µg/mL | Inhibition of cell growth | [5] |
| NCI-H1688 | Small Cell Lung Cancer (SCLC) | ~1 µM | Inhibition of cell proliferation and colony formation | [9] |
| NCI-H82 | Small Cell Lung Cancer (SCLC) | Dose-dependent inhibition | Inhibition of cell growth | [9] |
| NCI-H526 | Small Cell Lung Cancer (SCLC) | Dose-dependent inhibition | Inhibition of cell growth | [9] |
| MDA-MB-231 | Breast Cancer | 1-2 µM | Reduction in colony formation | [10] |
| DU145 | Prostate Cancer | Cytotoxic effects observed | Suppression of cell viability and colony formation | [2] |
Experimental Protocols
Materials
-
Cancer cell line of interest
-
This compound (ensure high purity)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Noble Agar
-
Sterile, cell culture-grade water
-
6-well cell culture plates
-
Sterile conical tubes (15 mL and 50 mL)
-
Microwave or water bath
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Crystal Violet staining solution (0.005% in PBS)
Protocol: Soft Agar Colony Formation Assay with this compound
This protocol is adapted from established methods and can be modified based on the specific cell line and experimental goals.[4][11][12][13]
1. Preparation of Agar Solutions:
-
1.2% Base Agar: Dissolve 1.2 g of Noble Agar in 100 mL of sterile water by autoclaving or microwaving. Allow it to cool to 40-42°C in a water bath.
-
0.7% Top Agar: Dissolve 0.7 g of Noble Agar in 100 mL of sterile water. Autoclave or microwave to dissolve and then cool to 40-42°C in a water bath.
2. Preparation of the Base Agar Layer:
-
Warm the complete cell culture medium to 37°C.
-
In a sterile conical tube, mix equal volumes of the 1.2% base agar solution and 2x complete medium to obtain a final concentration of 0.6% agar in 1x complete medium.
-
Gently pipette 2 mL of this mixture into each well of a 6-well plate.
-
Allow the base layer to solidify at room temperature for at least 30 minutes.
3. Preparation of the Top Agar Layer with Cells and this compound:
-
Harvest and count the cells. Prepare a single-cell suspension in complete medium. The optimal cell number per well should be determined empirically for each cell line but typically ranges from 1,000 to 10,000 cells/well.[12][13]
-
Prepare different concentrations of this compound in complete medium.
-
In separate sterile tubes for each condition (including a vehicle control), mix the cell suspension with the appropriate concentration of this compound.
-
Add an equal volume of the 0.7% top agar solution (at 40-42°C) to the cell/Sanguinarine chloride suspension. Mix gently by inverting the tube to avoid air bubbles. The final agar concentration will be 0.35%.
-
Carefully layer 1.5 mL of this cell-agar-drug mixture on top of the solidified base agar layer in each well.
4. Incubation:
-
Allow the top layer to solidify at room temperature for about 20-30 minutes.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-28 days.
-
Feed the cells every 2-3 days by adding 100-200 µL of complete medium containing the respective concentration of this compound on top of the agar.
5. Staining and Colony Counting:
-
After the incubation period, when colonies are visible, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubate for 1-2 hours.
-
Wash the wells gently with PBS to remove excess stain.
-
Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of more than 50 cells.
Visualizations
Caption: Experimental workflow for the soft agar colony formation assay with this compound.
Caption: Key signaling pathways modulated by this compound leading to anti-cancer effects.
References
- 1. The Anticancer Effect of Sanguinarine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | Sanguinarine Regulates Tumor-Associated Macrophages to Prevent Lung Cancer Angiogenesis Through the WNT/β-Catenin Pathway [frontiersin.org]
- 8. This compound induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural compound library screening identifies this compound for the treatment of SCLC by upregulating CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Product Library Screens Identify this compound as a Potent Inhibitor of Telomerase Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. artscimedia.case.edu [artscimedia.case.edu]
- 12. lab.moffitt.org [lab.moffitt.org]
- 13. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
How to dissolve Sanguinarine chloride for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Sanguinarine chloride in cell culture experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO).[1][2][3] It is reported to be insoluble in water and ethanol.[1] For cell culture experiments, it is crucial to first prepare a concentrated stock solution in DMSO.
Q2: How do I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO.[1] Gentle warming and sonication can be used to aid dissolution.[4][5] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) that can be further diluted to the desired working concentration in your cell culture medium.
Q3: What are the recommended storage conditions for this compound?
A3:
-
Powder: Store the solid compound at -20°C for up to 3 years.[1]
-
Stock Solution: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year, or at -20°C for up to six months.[1][5]
Q4: What is the mechanism of action of this compound?
A4: this compound is a plant alkaloid that has been shown to induce apoptosis in various cancer cell lines.[1][5] Its primary mechanism involves the generation of reactive oxygen species (ROS), which in turn activates signaling pathways such as JNK and NF-κB.[1][5] It also functions as an inhibitor of protein phosphatase 2C (PP2C) and mitogen-activated protein kinase phosphatase-1 (MKP-1).[4] More recent research has also implicated its role in inducing ferroptosis and inhibiting the JAK/STAT signaling pathway.[6][7]
Troubleshooting Guide
Issue 1: My this compound is not dissolving properly.
-
Solution: Ensure you are using high-quality, anhydrous DMSO. Moisture-absorbing DMSO can reduce solubility.[1] Gentle warming of the solution to 37°C or brief sonication can help facilitate dissolution.[4][5]
Issue 2: I am observing precipitation in my cell culture medium after adding this compound.
-
Cause: This is a common issue when diluting a DMSO-soluble compound into an aqueous cell culture medium.[8] The final concentration of DMSO might be too low to maintain solubility.
-
Solution 1: Optimize Dilution: Prepare fresh working solutions for each experiment. When diluting the DMSO stock solution into your culture medium, add the stock solution directly to the medium with gentle mixing. Avoid preparing large volumes of diluted solution that will be stored for extended periods.
-
Solution 2: Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity.[9][10][11] However, if precipitation persists, a slightly higher but still non-toxic DMSO concentration might be necessary. It is recommended to run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Solution 3: pH Considerations: The pH of the culture medium can influence the compound's form and uptake. Progressively increasing the pH from 6.0 to 7.8 has been shown to enhance the potency of this compound, likely due to the increased uptake of its more lipophilic form.[12]
Issue 3: I am not observing the expected cytotoxic effects.
-
Solution 1: Verify Concentration and Cell Line Sensitivity: The cytotoxic effects of this compound are dose-dependent, with IC50 values varying between different cell lines.[1][4] For example, an IC50 of 0.37 µM has been reported for HL60 cells.[1] Confirm the reported sensitivity of your specific cell line or perform a dose-response experiment to determine the optimal concentration.
-
Solution 2: Check for Compound Degradation: Ensure that your stock solution has been stored properly and has not undergone multiple freeze-thaw cycles, which can lead to degradation.[1]
-
Solution 3: Presence of Serum: Fetal bovine serum (FBS) in the culture medium can lessen the cytotoxic effects of this compound.[12] If you are using serum-containing medium, you may need to adjust the concentration of the compound accordingly.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | 3.68 - 5 mg/mL (10 - 13.59 mM) |
| Water | Insoluble |
| Ethanol | Insoluble |
| Data compiled from multiple sources.[1] |
Table 2: Stock Solution Preparation (for a Molecular Weight of 367.78 g/mol )
| Desired Stock Concentration | Volume of DMSO to add to 1 mg | Volume of DMSO to add to 5 mg |
| 1 mM | 2.719 mL | 13.595 mL |
| 5 mM | 0.5438 mL (543.8 µL) | 2.719 mL |
| 10 mM | 0.2719 mL (271.9 µL) | 1.3595 mL |
| Calculations based on data from various suppliers.[2][4] |
Experimental Protocols & Visualizations
Experimental Workflow for Cell Viability Assay
The following diagram outlines a typical workflow for assessing the cytotoxicity of this compound using a cell viability assay such as the CCK-8 assay.[13]
Caption: Workflow for determining the IC50 of this compound.
This compound-Induced Apoptosis Signaling Pathway
This diagram illustrates the key signaling events initiated by this compound leading to apoptosis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | EGFR | Parasite | VEGFR | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of this compound to cultured human cells from oral tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Sanguinarine chloride cytotoxicity in normal versus cancer cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity of sanguinarine chloride, with a specific focus on its differential effects on normal versus cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of cytotoxic action?
This compound is a benzophenanthridine alkaloid derived from the root of plants like Sanguinaria canadensis.[1][2] Its primary anticancer mechanism involves inducing programmed cell death, or apoptosis.[2][3][4] This process is often initiated by the generation of reactive oxygen species (ROS), which leads to oxidative stress and damage within cancer cells.[1][3][5]
Q2: Does this compound exhibit selective cytotoxicity towards cancer cells over normal cells?
Yes, several studies indicate that this compound demonstrates differential cytotoxicity, showing more potent effects against cancer cells compared to normal cells. For instance, sanguinarine-mediated loss of viability occurs at lower doses and is more pronounced in human epidermoid carcinoma (A431) cells than in normal human epidermal keratinocytes (NHEKs).[2] Similarly, lung cancer cells have been found to be more sensitive to the antiproliferative effects of sanguinarine than normal lung cell lines.[6] While it does exhibit some toxicity to normal cells at higher concentrations, the therapeutic window often allows for the targeted killing of cancerous cells.[2][6]
Q3: What are the key signaling pathways involved in sanguinarine-induced apoptosis?
Sanguinarine-induced apoptosis is a complex process involving multiple signaling pathways. Key pathways identified in various cancer cell lines include:
-
Reactive Oxygen Species (ROS) Generation: Sanguinarine stimulates the production of ROS, a critical early event that triggers downstream apoptotic signaling.[1][3][7]
-
MAPK Pathway: It activates mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, which are involved in stress-induced apoptosis.[1][7]
-
JAK/STAT Pathway: Sanguinarine can suppress the constitutively active JAK/STAT signaling cascade, which is crucial for the survival and proliferation of many cancer cells.[8]
-
PI3K/AKT Pathway: The compound has been shown to inhibit the PI3K/AKT signaling pathway, a key regulator of cell survival and proliferation.[9]
-
Caspase Activation: Ultimately, these pathways converge on the activation of the caspase cascade (including caspase-3, -8, and -9), which executes the final stages of apoptosis.[3][7][8]
Q4: What are the typical IC50 values for this compound in different cell lines?
The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the cell line and the duration of exposure. Generally, cancer cell lines show lower IC50 values compared to normal cell lines.
Data Presentation
Table 1: this compound IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Assay |
| A549 | Non-Small Cell Lung Cancer | 1.59 µM | 72 hrs | MTT |
| NCI-H1975 | Non-Small Cell Lung Cancer | 1.32 µM | 72 hrs | MTT |
| HeLa | Cervical Cancer | 2.43 µM | 24 hrs | MTT |
| HTC75 | Fibrosarcoma | TC50: 2.18 µM | 48 hrs | CCK-8 |
| Multiple Myeloma (U266, IM9) | Multiple Myeloma | Dose-dependent decrease | Not Specified | CCK-8 |
| Prostate Cancer (LNCaP, DU145) | Prostate Cancer | Concentration-dependent reduction | 48 hrs | CCK8 |
Data sourced from references[1][3][10][11]. TC50 refers to the median toxic concentration.
Table 2: this compound Cytotoxicity in Normal Cell Lines
| Cell Line | Tissue of Origin | Observed Effect | Reference |
| Human Skin Fibroblasts | Skin | No proliferative inhibition at effective anti-telomerase concentrations. | [10] |
| HUVSMCs | Umbilical Vein Smooth Muscle | No proliferative inhibition at effective anti-telomerase concentrations. | [10] |
| HGF-1 | Gingival Fibroblasts | More tolerant than S-G gingival epithelial cells. | [12] |
| LL24 | Normal Lung | Weakly toxic; cancer cells are more sensitive. | [6] |
| NHEKs | Normal Human Epidermal Keratinocytes | Loss of viability at higher doses than A431 cancer cells; undergo necrosis rather than apoptosis. | [2] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 3. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sanguinarine induces apoptosis of human lens epithelial cells by increasing reactive oxygen species via the MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 9. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Product Library Screens Identify this compound as a Potent Inhibitor of Telomerase Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of this compound to cultured human cells from oral tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing Sanguinarine chloride stability in aqueous solutions
Welcome to the technical support center for Sanguinarine chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and light exposure. It is also susceptible to degradation in the presence of strong oxidizing/reducing agents and strong acids or alkalis.[1] For optimal stability, it is crucial to control these factors during solution preparation, storage, and experimentation.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term stability, stock solutions of this compound should be stored at -80°C for up to one year or at -20°C for up to six months.[2] It is essential to store the solutions in sealed, light-protected containers to prevent degradation from moisture and light.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use applications.[3]
Q3: Is this compound soluble in water?
A3: this compound is generally reported as insoluble or only slightly soluble in water.[4] Its salt form, this compound, has enhanced water solubility and stability compared to the free base form, Sanguinarine.[3][5] For most biological experiments, it is common to first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution, which can then be further diluted in aqueous buffers or cell culture media.[2]
Q4: What is the appearance of a freshly prepared this compound solution?
A4: A freshly prepared solution of this compound should be a clear, orange to red colored solution.[2] Any precipitation or cloudiness may indicate solubility issues or degradation.
Q5: How does pH affect the structure and stability of this compound in aqueous solutions?
A5: The chemical structure of this compound is pH-dependent. In aqueous solutions, an equilibrium exists between the charged iminium form and the neutral alkanolamine (pseudobase) form.[6][7] Progressively increasing the pH from 6.0 to 7.8 enhances the potency of this compound, presumably due to the enhanced uptake of the lipophilic alkanolamine form.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock solution in aqueous buffer or media | Low aqueous solubility of this compound. The buffer's pH or composition may not be optimal. The final concentration may be too high. | Use a co-solvent system. For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can yield a clear solution.[2] For in vitro experiments, consider using a solubilizing agent like SBE-β-CD.[2] If precipitation occurs, gentle warming and/or sonication can aid dissolution.[2] Prepare fresh solutions and use them promptly.[2] |
| Loss of biological activity over time | Degradation of this compound due to improper storage (e.g., exposure to light, elevated temperature, or repeated freeze-thaw cycles). | Store stock solutions at -80°C or -20°C in sealed, light-protected aliquots.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[3] Allow the solution to equilibrate to room temperature before use.[3] |
| Inconsistent experimental results | Variability in the concentration of active this compound due to degradation or precipitation. Inaccurate initial weighing of the compound. | Always use freshly prepared dilutions from a properly stored stock solution. Visually inspect the solution for any signs of precipitation before use. Ensure accurate weighing of the compound using a calibrated balance. Perform a concentration check of the stock solution using UV-Vis spectrophotometry or HPLC. |
| Color change of the solution (other than orange to red) | Chemical degradation of the this compound molecule. | Discard the solution and prepare a fresh one from a reliable stock. Investigate potential sources of contamination or incompatibility with other reagents in the solution. |
Data Presentation: Illustrative Stability of this compound
Disclaimer: The following data is for illustrative purposes to demonstrate how to present stability data. Actual stability may vary based on experimental conditions.
Table 1: Illustrative Effect of pH and Temperature on the Stability of this compound (10 µM) in Aqueous Buffer over 24 Hours.
| pH | Temperature (°C) | Initial Concentration (%) | Concentration after 24 hours (%) | Degradation (%) |
| 5.0 | 4 | 100 | 98 | 2 |
| 5.0 | 25 | 100 | 92 | 8 |
| 5.0 | 37 | 100 | 85 | 15 |
| 7.4 | 4 | 100 | 95 | 5 |
| 7.4 | 25 | 100 | 88 | 12 |
| 7.4 | 37 | 100 | 78 | 22 |
| 9.0 | 4 | 100 | 90 | 10 |
| 9.0 | 25 | 100 | 75 | 25 |
| 9.0 | 37 | 100 | 60 | 40 |
Table 2: Illustrative Photostability of this compound (10 µM) in Aqueous Buffer (pH 7.4) at 25°C.
| Exposure Time (hours) | Concentration under Light (%) | Degradation under Light (%) | Concentration in Dark (Control) (%) | Degradation in Dark (Control) (%) |
| 0 | 100 | 0 | 100 | 0 |
| 2 | 90 | 10 | 99 | 1 |
| 4 | 82 | 18 | 98 | 2 |
| 8 | 70 | 30 | 97 | 3 |
| 24 | 55 | 45 | 92 | 8 |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to establish a degradation profile.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components for the mobile phase)
-
HPLC system with a UV or PDA detector
-
C18 HPLC column (e.g., Nucleosil C18)[8]
-
pH meter
-
Water bath or oven
-
Photostability chamber
-
Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a 1 mg/mL solution of this compound in 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at 60°C for 24 hours.
-
At specified time points, withdraw a sample, prepare a solution of known concentration, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a 1 mg/mL solution of this compound to a light source providing both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At specified time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.
-
HPLC Analysis:
-
Column: Nucleosil C18 (or equivalent)[8]
-
Mobile Phase: A gradient of 0.2% formic acid in water and acetonitrile.[8]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm[11]
-
Injection Volume: 20 µL
Data Analysis:
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Calculate the percentage degradation of this compound under each stress condition.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Visualizations
References
- 1. Frontiers | Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of this compound to cultured human cells from oral tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative liquid chromatographic determination of sanguinarine in cell culture medium and in rat urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. This compound | EGFR | Parasite | VEGFR | TargetMol [targetmol.com]
Potential off-target effects of Sanguinarine chloride in research
Technical Support Center: Sanguinarine Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using this compound in their experiments.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a benzophenanthridine alkaloid primarily known to induce apoptosis (programmed cell death) by stimulating the production of reactive oxygen species (ROS).[1][2][3] This ROS-mediated apoptosis is often associated with the activation of the JNK and NF-κB signaling pathways.[1][2][3]
2. What are the known off-target effects of this compound?
This compound is known to interact with multiple cellular targets and pathways, which can lead to off-target effects. These include:
-
Inhibition of various signaling pathways: It has been shown to inhibit the JAK/STAT, c-MET/MAPK, and PI3K/AKT signaling pathways.[4][5][6]
-
Enzyme inhibition: It is a potent inhibitor of protein phosphatase 2C (PP2C) and mitogen-activated protein kinase phosphatase-1 (MKP-1).[2]
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Cell cycle arrest: Sanguinarine can block the cell cycle, often at the G1 phase.[7]
-
DNA damage: It has been reported to cause DNA single and double-strand breaks.[8]
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Induction of other cell death mechanisms: Recent studies show it can induce ferroptosis, a form of iron-dependent cell death, in certain cancer cells.[9][10]
3. Why am I observing different IC50 values for this compound in different cell lines?
The cytotoxic effects of this compound, and therefore its IC50 value, can vary significantly between different cell lines. This variability can be attributed to several factors, including:
-
Differences in cellular uptake and metabolism.
-
Varying expression levels of target proteins and signaling molecules.
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The intrinsic antioxidant capacity of the cells, which can influence their susceptibility to ROS-induced apoptosis.
-
The p53 status of the cells, although some studies suggest Sanguinarine-induced apoptosis can be p53-independent.[8]
4. My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can arise from several experimental variables:
-
Solubility and Stability: this compound has better water solubility than its free base form, but it is still recommended to prepare fresh solutions for each experiment.[3] Precipitation or degradation can affect the effective concentration.
-
pH of the medium: The potency of this compound can be influenced by the pH of the culture medium, as it affects the uptake of the compound.[11]
-
Serum concentration: Components in fetal bovine serum (FBS) can interact with this compound and reduce its cytotoxicity.[11]
-
Light sensitivity: As an alkaloid, Sanguinarine may be sensitive to light. It is advisable to store stock solutions protected from light.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no cytotoxicity observed at expected concentrations. | 1. Compound degradation: Sanguinarine solution may have degraded. 2. Cell line resistance: The cell line used may be resistant to Sanguinarine. 3. High serum concentration: Serum in the media may be interfering with the compound's activity.[11] | 1. Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -20°C or -80°C for long-term storage.[1] 2. Verify the IC50 for your specific cell line with a dose-response experiment. Consider using a positive control for apoptosis induction. 3. Perform experiments in media with a lower serum concentration, or in serum-free media for short-term exposures, if compatible with your cell line. |
| High variability between replicate wells in a cell viability assay. | 1. Uneven cell seeding: Inconsistent number of cells seeded per well. 2. Incomplete dissolution: this compound may not be fully dissolved in the media. 3. Edge effects on the microplate. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Ensure the stock solution is fully dissolved before diluting it into the culture medium. Vortex briefly before adding to cells. 3. Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. |
| Unexpected activation or inhibition of a signaling pathway. | 1. Off-target effects: Sanguinarine is known to have multiple cellular targets.[12][13] 2. Cellular stress response: The observed signaling changes may be a general response to cellular stress (e.g., ROS production) rather than a direct effect on a specific target.[14] | 1. Review the literature for known off-target effects of Sanguinarine. Consider using more specific inhibitors for the pathway of interest as controls. 2. Measure markers of cellular stress, such as ROS levels, to correlate with the observed signaling changes. Use an antioxidant like N-acetylcysteine (NAC) as a control to see if the signaling changes are ROS-dependent.[4][5] |
| Difficulty in detecting apoptosis. | 1. Incorrect timing: The time point for analysis may be too early or too late. 2. Sub-optimal concentration: The concentration of Sanguinarine used may be too low to induce significant apoptosis. 3. Cell death mechanism: Cells may be undergoing a different form of cell death, such as necrosis or ferroptosis. | 1. Perform a time-course experiment to determine the optimal time point for apoptosis detection. 2. Conduct a dose-response experiment to identify a concentration that induces a robust apoptotic response. 3. Use multiple apoptosis assays (e.g., Annexin V/PI staining, caspase activity assay) to confirm the mode of cell death. Consider assays for other cell death pathways if apoptosis is not detected. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay Duration | Reference |
| A549 | Non-Small Cell Lung Cancer | 1.59 µM | 72 hours | [1] |
| NCI-H1975 | Non-Small Cell Lung Cancer | 1.32 µM | 72 hours | [1] |
| HeLa | Cervical Cancer | 2.43 µM | 24 hours | [1] |
| U266 | Multiple Myeloma | ~1-2 µM | 24 hours | [4] |
| RPMI-8226 | Multiple Myeloma | ~1-2 µM | 24 hours | [4] |
| HL60 | Promyelocytic Leukemia | 0.37 µM | Not Specified | [2] |
| S-G | Gingival Epithelial Cells | 7.6 µM (NR50) | 24 hours | [11] |
| SH-SY5Y | Neuroblastoma | 5 µM | 24 hours | [15] |
| Kelly | Neuroblastoma | 5 µM | 24 hours | [15] |
| HTC75 | Colon Cancer | 1.21 µM | 48 hours | [16] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from methodologies described for assessing Sanguinarine's effect on cell proliferation.[1][4][17]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the Sanguinarine-containing medium or vehicle control (e.g., DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color in the control wells changes to a sufficient orange.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Caspase-3 Activity)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis, as influenced by Sanguinarine.[1][3]
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound or a vehicle control for the desired time.
-
Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cells in a lysis buffer on ice for 30 minutes.
-
Centrifugation: Centrifuge the lysate at 12,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Caspase-3 Assay: In a 96-well plate, add an equal amount of protein (e.g., 50 µg) from each sample. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance at 405 nm. The increase in absorbance corresponds to the cleavage of the pNA substrate by active caspase-3.
-
Analysis: Quantify caspase-3 activity relative to the control.
Western Blotting for Signaling Proteins
This general protocol is for detecting changes in protein expression or phosphorylation in signaling pathways affected by Sanguinarine.[17][18]
-
Cell Treatment and Lysis: Treat cells with this compound as required. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3, anti-cleaved caspase-3, anti-GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Reactive Oxygen Species (ROS) Detection
This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels induced by Sanguinarine.[9][10]
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time. Include a positive control (e.g., H2O2) and a negative control.
-
Probe Loading: After treatment, remove the medium and wash the cells with serum-free medium. Add medium containing 10-25 µM DCFH-DA to the cells.
-
Incubation: Incubate the cells in the dark for 30 minutes at 37°C.
-
Harvest and Wash: Harvest the cells and wash them twice with ice-cold PBS to remove excess probe.
-
Flow Cytometry: Resuspend the cells in PBS and analyze immediately using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Analysis: Quantify the mean fluorescence intensity, which is proportional to the intracellular ROS levels.
Visualizations
Signaling Pathways and Workflows
Caption: Sanguinarine-induced ROS-mediated apoptosis pathway.
Caption: Inhibition of the JAK/STAT signaling pathway by Sanguinarine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Sanguinarine causes DNA damage and p53-independent cell death in human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of this compound to cultured human cells from oral tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. s3.amazonaws.com [s3.amazonaws.com]
- 13. Natural Product Library Screens Identify this compound as a Potent Inhibitor of Telomerase Expression and Activity [mdpi.com]
- 14. 호스팅 기간 만료 [x-y.net]
- 15. journal.waocp.org [journal.waocp.org]
- 16. Natural Product Library Screens Identify this compound as a Potent Inhibitor of Telomerase Expression and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Natural compound library screening identifies this compound for the treatment of SCLC by upregulating CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
Sanguinarine chloride photostability and light sensitivity issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the photostability and light sensitivity of sanguinarine chloride. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound powder and its stock solutions?
A1: To prevent degradation, this compound powder should be stored in a well-sealed container, protected from air and light, and kept under refrigerated or frozen conditions (2-8°C).[1] Stock solutions should be stored in light-protecting containers at -20°C for up to 6 months or -80°C for up to one year.[2]
Q2: I am observing inconsistent results in my cell-based assays. Could this be related to the light sensitivity of this compound?
A2: Yes, inconsistent results are a common issue arising from the photolability of this compound. Exposure to ambient or UV light can lead to its degradation, altering its effective concentration and biological activity. Sanguinarine is known to be phototoxic and can produce reactive oxygen species (ROS) like hydrogen peroxide and singlet oxygen upon light exposure, which could independently affect experimental outcomes.[3][4][5] It is crucial to minimize light exposure at all stages of your experiment.
Q3: Are there any visible signs of degradation in my this compound solution?
A3: While a color change or precipitation in a solution that was previously clear can indicate degradation or solubility issues, chemical degradation due to light exposure may not always be visually apparent. The most reliable method to assess the integrity of your compound is through analytical techniques like HPLC to check for the appearance of degradation peaks.
Q4: How can I minimize light exposure during my experiments?
A4: To minimize light-induced degradation, follow these best practices:
-
Work in a dimly lit environment or use red light where possible.
-
Use amber or foil-wrapped vials, tubes, and flasks for preparing and storing solutions.
-
Prepare solutions fresh on the day of the experiment.[2]
-
During cell culture incubations, protect plates from direct light by wrapping them in foil or placing them in a light-blocking secondary container within the incubator.
-
Keep the time between solution preparation and final data acquisition as short as possible.
Q5: My this compound is not dissolving well. What can I do?
A5: this compound has limited solubility in water.[2] For in vitro studies, DMSO is a common solvent.[2] If you observe precipitation, gentle warming (up to 60°C) and sonication can aid dissolution.[2] For in vivo preparations, solvent systems such as a mixture of DMSO, PEG300, Tween-80, and saline are often used.[2] Always use newly opened, high-purity solvents, as hygroscopic DMSO can negatively impact solubility.[2]
Troubleshooting Guide: Inconsistent Experimental Results
If you are experiencing variability in your data when using this compound, this guide can help you pinpoint the potential cause.
Logical Diagram: Troubleshooting Inconsistent Results
Caption: A decision tree to troubleshoot inconsistent experimental results.
Data Summary Tables
Table 1: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Light Condition | Duration | Reference |
| Solid Powder | 2-8°C | Protected from light and air | Stable under recommended conditions | [1] |
| Stock Solution | -20°C | Sealed, protected from light | Up to 6 months | [2] |
| Stock Solution | -80°C | Sealed, protected from light | Up to 1 year | [2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 3.33 mg/mL (9.05 mM) | Ultrasonic, warming, and heating to 60°C may be required. | [2] |
| Water | < 0.1 mg/mL | Insoluble | [2] |
| Ethanol | 5 mM | - | [6] |
| Methanol | Soluble | - | [6] |
| In vivo Formulation 1 | ≥ 0.33 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2] |
| In vivo Formulation 2 | ≥ 0.33 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [2] |
Experimental Protocols
Protocol: Assessing the Photostability of this compound in Solution
This protocol provides a method to quantify the degradation of this compound upon exposure to a controlled light source.
Objective: To determine the degradation rate of this compound in a specific solvent and concentration when exposed to light over time.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO)
-
Amber and clear glass vials
-
Calibrated light source (e.g., UV lamp or a broad-spectrum light box with known intensity)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Volumetric flasks and pipettes
-
Aluminum foil
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent. Perform this step in a dimly lit environment.
-
Use a volumetric flask and ensure the compound is fully dissolved.
-
-
Sample Allocation:
-
Light-Exposed Group: Aliquot the solution into several clear glass vials.
-
Control (Dark) Group: Aliquot the same solution into several amber glass vials or clear vials completely wrapped in aluminum foil.
-
-
Exposure:
-
Place both sets of vials under the calibrated light source. Ensure the distance and angle to the source are consistent for all light-exposed samples.
-
Record the light intensity (e.g., in lux or W/m²) and spectral characteristics if possible.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one vial from the light-exposed group and one from the dark control group.
-
Immediately prepare the samples for HPLC analysis or freeze at -80°C for later analysis.
-
-
HPLC Analysis:
-
Analyze each sample by HPLC. The method should be capable of separating the parent this compound peak from any potential degradation products.
-
Record the peak area of the this compound peak for each sample.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
-
Remaining % = (Peak Area at Time T / Peak Area at Time 0) * 100
-
Plot the percentage of remaining this compound against time for both the light-exposed and dark control groups to visualize the degradation kinetics.
-
Workflow Diagram: Photostability Assessment Protocol
Caption: Workflow for quantifying this compound photostability.
Signaling Pathways
This compound is known to modulate several key cellular signaling pathways. Its bioactivity, which can be compromised by photodegradation, is often linked to the induction of apoptosis and regulation of cellular stress responses.
1. ROS/BACH1/HMOX1 Signaling Pathway in Ferroptosis
Recent studies have shown that this compound can induce ferroptosis in cancer cells by modulating the ROS/BACH1/HMOX1 axis.[7][8] It increases reactive oxygen species (ROS), which leads to the degradation of the transcription factor BACH1. The reduction in BACH1 relieves its suppression of the HMOX1 gene, leading to increased Heme Oxygenase 1 expression and subsequent ferroptotic cell death.[7]
Caption: this compound induces ferroptosis via the ROS/BACH1/HMOX1 pathway.
2. JNK and NF-κB Signaling in Apoptosis
Sanguinarine-induced apoptosis is also associated with the activation of the JNK and NF-κB signaling pathways.[2][9] The generation of ROS by sanguinarine can act as an upstream signal to activate these pathways, leading to a cascade of events that culminate in programmed cell death.
Caption: this compound promotes apoptosis via ROS-mediated activation of JNK and NF-κB.
References
- 1. chemfaces.com [chemfaces.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. Phototoxic and photochemical properties of sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SANGUINARINE, A PHOTOTOXIC H<sub>2</sub>O<sub>2</sub>‐PRODUCING ALKALOID [scite.ai]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. This compound induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Determining the IC50 of Sanguinarine Chloride in MCF-7 Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers determining the 50% inhibitory concentration (IC50) of Sanguinarine chloride in MCF-7 breast cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the expected IC50 value for this compound in MCF-7 cells?
A1: The reported IC50 value for this compound in MCF-7 cells is approximately 4 µM following a 24-hour treatment period when assessed by an MTT assay.[1] It is important to note that IC50 values can vary between laboratories due to differences in experimental conditions such as cell passage number, confluency, treatment duration, and the specific viability assay used.
Q2: How should I prepare this compound for cell culture experiments?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For example, a 10 mM stock solution can be prepared and stored at -20°C. When treating cells, the stock solution should be further diluted in the cell culture medium to the desired final concentrations. It is crucial to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q3: What cell seeding density is recommended for an IC50 experiment with MCF-7 cells?
A3: For a 96-well plate format, a starting density of 5,000 to 10,000 cells per well is generally recommended for MCF-7 cells. However, the optimal seeding density should be determined empirically in your laboratory to ensure that the cells are in the logarithmic growth phase during the drug treatment period and that the untreated control cells do not become over-confluent by the end of the assay.
Q4: What are the key signaling pathways affected by Sanguinarine in MCF-7 cells?
A4: Sanguinarine exerts its cytotoxic effects in MCF-7 cells through the modulation of several key signaling pathways. A primary mechanism is the induction of reactive oxygen species (ROS) .[1] This increase in ROS can, in turn, affect downstream pathways. Sanguinarine has been shown to inhibit the PI3K/AKT signaling pathway , a critical pathway for cell survival and proliferation.[2] Furthermore, Sanguinarine can modulate the expression and secretion of Vascular Endothelial Growth Factor (VEGF) , a key regulator of angiogenesis.[1][3] The interplay of these pathways ultimately leads to the induction of apoptosis (programmed cell death).[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Pipetting errors during drug dilution or reagent addition. 3. Edge effects in the 96-well plate. | 1. Ensure thorough mixing of the cell suspension before and during seeding. 2. Use calibrated pipettes and be consistent with pipetting technique. 3. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium. |
| IC50 value is significantly higher or lower than expected | 1. Incorrect concentration of this compound stock solution. 2. Cell line health and passage number (high passage numbers can lead to altered drug sensitivity). 3. Differences in treatment incubation time. | 1. Verify the concentration of your stock solution. 2. Use low-passage MCF-7 cells and ensure they are healthy and free from contamination. 3. Ensure the incubation time is consistent with the desired experimental endpoint (e.g., 24, 48, or 72 hours). |
| MTT assay: High background or interference from Sanguinarine's color | Sanguinarine is a colored compound, which can interfere with the absorbance reading of the formazan product in an MTT assay. | 1. Include control wells containing Sanguinarine in cell-free medium at all concentrations used in the experiment to measure its intrinsic absorbance. Subtract these background absorbance values from your experimental wells. 2. After the MTT incubation period and before adding the solubilization solvent, carefully aspirate the medium containing Sanguinarine and MTT, and wash the cells gently with PBS. Then, add the solubilization solvent. 3. Consider using an alternative viability assay that is less susceptible to interference from colored compounds, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[4] |
| Cells detach or show morphological changes at low, non-toxic concentrations | MCF-7 cells can be sensitive to prolonged culture or stress. Sanguinarine treatment can induce morphological changes associated with apoptosis, such as cell shrinkage and rounding. | 1. Optimize cell seeding density to prevent over-confluency. 2. Document any morphological changes with microscopy. These observations can provide qualitative support for your quantitative viability data. |
Experimental Protocols
I. Cell Culture and Maintenance of MCF-7 Cells
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage the cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:3 to 1:6 split ratio.
II. IC50 Determination using MTT Assay
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from a DMSO stock.
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Data Presentation
Table 1: Reported IC50 Value of this compound in MCF-7 Cells
| Compound | Cell Line | Assay | Treatment Duration | IC50 (µM) | Reference |
| This compound | MCF-7 | MTT | 24 hours | 4 | [1] |
Visualizations
Caption: Experimental workflow for determining the IC50 of this compound in MCF-7 cells.
Caption: Simplified signaling pathway of this compound in MCF-7 cells.
References
- 1. Sanguinarine Inhibits Vascular Endothelial Growth Factor Release by Generation of Reactive Oxygen Species in MCF-7 Human Mammary Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 3. Sanguinarine inhibits vascular endothelial growth factor release by generation of reactive oxygen species in MCF-7 human mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Bioavailability of Sanguinarine Chloride in Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor in vivo bioavailability of sanguinarine chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of this compound?
A1: The poor oral bioavailability of this compound is attributed to several factors:
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Low Aqueous Solubility: this compound has poor solubility in water, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.
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Rapid Metabolism: It undergoes rapid metabolism in the liver and intestines, reducing the amount of active drug reaching systemic circulation.[1]
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P-glycoprotein (P-gp) Efflux: Sanguinarine is a substrate for the P-gp efflux transporter, which actively pumps the compound out of intestinal cells back into the lumen, thereby limiting its absorption.[1]
-
First-Pass Effect: A significant portion of the absorbed drug is metabolized in the liver before it reaches systemic circulation.
Q2: What are the most promising strategies to enhance the in vivo bioavailability of this compound?
A2: Nanoformulation strategies have shown significant promise in overcoming the poor bioavailability of sanguinarine. These include:
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Solid Lipid Nanoparticles (SLNs): Encapsulating sanguinarine in SLNs can protect it from degradation, improve its solubility, and enhance its absorption.[2][3]
-
Liposomes: Liposomal formulations can improve the solubility and stability of sanguinarine, facilitate its transport across the intestinal epithelium, and reduce its rapid metabolism.
Q3: How do nanoformulations improve the bioavailability of this compound?
A3: Nanoformulations enhance bioavailability through several mechanisms:
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Increased Surface Area: The small particle size of nanoformulations increases the surface area for dissolution, leading to a higher concentration gradient for absorption.
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Protection from Degradation: The lipid matrix of SLNs and liposomes protects sanguinarine from enzymatic and pH-dependent degradation in the gastrointestinal tract.
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Bypass of Efflux Pumps: Nanoformulations can be taken up by intestinal cells through endocytosis, bypassing the P-gp efflux pumps.
-
Lymphatic Uptake: Lipid-based nanoparticles can be absorbed through the lymphatic system, thereby avoiding the first-pass metabolism in the liver.
Troubleshooting Guides
Formulation of this compound Solid Lipid Nanoparticles (SLNs)
| Problem | Potential Cause | Troubleshooting Solution |
| Large Particle Size (>500 nm) | 1. Inefficient homogenization or sonication. 2. High lipid concentration. 3. Inappropriate surfactant concentration. 4. Aggregation of nanoparticles. | 1. Increase homogenization speed/time or sonication power/time. 2. Decrease the concentration of the lipid. 3. Optimize the surfactant-to-lipid ratio. 4. Ensure adequate surfactant coverage on the nanoparticle surface; consider using a combination of surfactants. |
| Low Encapsulation Efficiency (<70%) | 1. Poor solubility of sanguinarine in the lipid matrix. 2. Drug partitioning into the external aqueous phase during formulation. 3. Drug leakage during storage. | 1. Select a lipid in which sanguinarine has higher solubility. 2. Optimize the formulation process, such as using a higher drug-to-lipid ratio or a different preparation method (e.g., microemulsion method). 3. Store the formulation at a lower temperature (e.g., 4°C) and protect from light. |
| Poor Physical Stability (Aggregation/Sedimentation) | 1. Low zeta potential. 2. Inappropriate storage conditions. 3. Ostwald ripening. | 1. Use a surfactant that imparts a higher surface charge to the nanoparticles (zeta potential > |30 mV|). 2. Store at recommended temperature and avoid freeze-thaw cycles. 3. Use a mixture of lipids with different melting points to create a less ordered crystalline structure. |
Formulation of this compound Liposomes
| Problem | Potential Cause | Troubleshooting Solution |
| Low Encapsulation Efficiency | 1. Sanguinarine leakage during formulation. 2. Inappropriate lipid composition. 3. Suboptimal drug-to-lipid ratio. | 1. Use a remote loading method with a pH or ammonium sulfate gradient. 2. Incorporate cholesterol to increase membrane rigidity and reduce drug leakage. 3. Optimize the drug-to-lipid molar ratio. |
| Instability (Aggregation, Fusion, Leakage) | 1. Hydrolysis or oxidation of phospholipids. 2. Inadequate surface charge. 3. High fluidity of the lipid bilayer. | 1. Use saturated phospholipids or add antioxidants (e.g., alpha-tocopherol). 2. Incorporate charged lipids (e.g., phosphatidylserine, phosphatidylglycerol) to increase electrostatic repulsion. 3. Increase the cholesterol content or use lipids with a higher phase transition temperature. Lyophilization with a cryoprotectant can also enhance long-term stability.[4][5] |
| Inconsistent Particle Size | 1. Inefficient extrusion or sonication. 2. Aggregation during preparation. | 1. Ensure the extruder is properly assembled and use a stepwise extrusion process with decreasing pore sizes. Optimize sonication parameters. 2. Maintain the temperature above the lipid phase transition temperature during preparation. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of this compound Formulations
| Formulation | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Free Sanguinarine | Mice | 10 mg/kg (oral) | 192.3 | 2 | 1,234 | 100 |
| Sanguinarine SLNs | Mice | 10 mg/kg (oral) | 545.9 | 2 | 4,587 | 371.7 |
| Free Sanguinarine | Rats | 6 mg/kg (i.v.) | - | - | 1,950 | - |
| Sanguinarine Liposomes | Rats | 6 mg/kg (i.v.) | - | - | 81,400 | - |
Data for SLNs is adapted from a study in mice and may not be directly comparable to the rat data for liposomes.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Film-Ultrasonic Dispersion Method[2]
-
Preparation of the Lipid Phase:
-
Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
-
Film Formation:
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of a round-bottom flask.
-
-
Hydration:
-
Add an aqueous surfactant solution (e.g., Tween 80) to the flask.
-
Hydrate the lipid film by rotating the flask in a water bath at a temperature above the melting point of the lipid for a specified time.
-
-
Sonication:
-
Subject the resulting suspension to high-power probe sonication to reduce the particle size and form a nanoemulsion.
-
-
Cooling and SLN Formation:
-
Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Measure particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Determine encapsulation efficiency by separating the free drug from the SLNs using ultracentrifugation and quantifying the drug in the supernatant via HPLC.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats (Oral Gavage)
-
Animal Acclimatization:
-
Acclimatize male Sprague-Dawley rats for at least one week before the experiment, with free access to food and water.
-
-
Fasting:
-
Fast the rats overnight (approximately 12 hours) before oral administration, with free access to water.
-
-
Formulation Administration:
-
Administer the this compound formulation (e.g., free drug suspension or nanoformulation) to the rats via oral gavage at a predetermined dose.
-
-
Blood Sampling:
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.[9]
-
-
Sample Storage:
-
Store the plasma samples at -80°C until analysis.[9]
-
-
Plasma Sample Analysis:
-
Extract sanguinarine from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.
-
Quantify the concentration of sanguinarine in the extracted samples using a validated HPLC method with a suitable detector (e.g., fluorescence or mass spectrometry).[10]
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) from the plasma concentration-time data using appropriate software.
-
Mandatory Visualization
References
- 1. dovepress.com [dovepress.com]
- 2. Pharmacokinetic and anti-inflammatory effects of sanguinarine solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and anti-inflammatory effects of sanguinarine solid lipid nanoparticles - 西安交通大学 [scholar.xjtu.edu.cn]
- 4. Post-Processing Techniques for the Improvement of Liposome Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Post-Processing Techniques for the Improvement of Liposome Stability [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Standard Operating Procedures for Serum and Plasma Collection: Early Detection Research Network Consensus Statement Standard Operating Procedure Integration Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cores.emory.edu [cores.emory.edu]
- 10. Quantitative liquid chromatographic determination of sanguinarine in cell culture medium and in rat urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Sanguinarine Chloride and Doxorubicin in Triple-Negative Breast Cancer
Triple-Negative Breast Cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Standard treatment often relies on conventional chemotherapeutics like doxorubicin, but issues of toxicity and drug resistance are prevalent.[1][2][3] This guide provides a comparative overview of sanguinarine chloride, a natural alkaloid, and doxorubicin, a standard chemotherapeutic agent, for the treatment of TNBC, focusing on their mechanisms, efficacy, and the potential for combination therapy.
Mechanism of Action: A Tale of Two Compounds
This compound (SANG): The Multi-Targeted Natural Alkaloid
Sanguinarine is a benzophenanthridine alkaloid derived from plants like Sanguinaria canadensis.[4] It exhibits anticancer properties through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and DNA fragmentation.[4][5] In TNBC cells, sanguinarine has been shown to modulate critical signaling pathways. One of its key mechanisms involves the inhibition of the PI3K/AKT pathway, a central regulator of cell survival and proliferation.[4][5][6] By suppressing AKT protein expression, sanguinarine promotes apoptosis.[4] Furthermore, it has been found to inhibit the NF-κB and ERK1/2 signaling pathways, which are involved in inflammation and metastasis, thereby reducing the expression of inflammatory mediators like chemokine CCL2.[7][8]
Doxorubicin (DOX): The DNA Damaging Chemotherapy Staple
Doxorubicin is an anthracycline antibiotic and one of the most common chemotherapeutic agents used for TNBC.[1][9] Its primary mechanism involves interfering with DNA synthesis and function.[9] Doxorubicin intercalates into the DNA strands and inhibits the enzyme topoisomerase II, which is critical for DNA replication and repair. This action leads to DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.[9][10] However, its efficacy can be hampered by significant side effects and the development of chemoresistance.[11][12] One mechanism of resistance is therapy-induced senescence (TIS), where cancer cells enter a state of irreversible growth arrest but can still release factors that promote the growth of nearby tumor cells.[1][10]
Quantitative Data Comparison
Table 1: In Vitro Cytotoxicity (IC50) in TNBC Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Cell Line | IC50 Value (µM) | Reference |
| This compound | MDA-MB-231 | 3.56 | [4] |
| MDA-MB-231 | 3.11 ± 0.05 | [7] | |
| MDA-MB-468 | 2.60 | [4] | |
| MDA-MB-468 | 2.97 ± 0.12 | [7] | |
| Doxorubicin | MDA-MB-231 | 1.5 | [13] |
| MDA-MB-231 | 6.5 | [12] | |
| MDA-MB-231 | ~3.04 | [14] | |
| MDA-MB-468 | 0.35 | [13] | |
| Non-Cancerous (MCF-10A) | 0.24 | [13] |
Note: Doxorubicin shows high toxicity towards non-cancerous breast epithelial cells (MCF-10A), a significant consideration for clinical applications.[13]
Table 2: Effects on Apoptosis and Cell Cycle
| Compound | Cell Line | Effect | Observations | Reference |
| This compound | MDA-MB-231, MDA-MB-468 | Apoptosis Induction | Significant increase in apoptotic cells in a dose-dependent manner. | [4][5] |
| MDA-MB-231 | Cell Cycle Arrest | Primarily S-phase cell cycle arrest-mediated apoptosis. | [6][15] | |
| Doxorubicin | MDA-MB-231, MCF-7 | Apoptosis Induction | Increased apoptotic cell numbers and Bax/Bcl-2 ratio. | [16] |
| MDA-MB-231, MCF-7 | Cell Cycle Arrest | Dose-dependent increase in G2/M phase arrest. | [16] |
Experimental Protocols
The data presented is derived from various in vitro studies employing standardized methodologies to assess the efficacy of these compounds.
Cell Culture and Reagents
-
Cell Lines: Human TNBC cell lines MDA-MB-231 and MDA-MB-468 are commonly used models.[4][5][7]
-
Sanguinarine Preparation: this compound hydrate (≥98% purity) is typically purchased from suppliers like Sigma-Aldrich and dissolved in dimethyl sulfoxide (DMSO) to create a stock solution for treating cells.[4][5]
Key Experimental Assays
-
Cell Viability/Proliferation Assay (e.g., Alamar Blue® or MTT): TNBC cells are seeded in 96-well plates and treated with varying concentrations of sanguinarine or doxorubicin for specific time periods (e.g., 24-96 hours).[5] The assay measures the metabolic activity of the cells, which correlates with the number of viable cells. This data is used to calculate the IC50 values.[4]
-
Apoptosis Assay (Flow Cytometry): To quantify the percentage of apoptotic cells, treated cells are stained with markers like Annexin V-FITC and Propidium Iodide (PI). Flow cytometry analysis then distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[4][5]
-
Cell Cycle Analysis (Flow Cytometry): Cells are treated with the compounds, harvested, and stained with a fluorescent dye like PI that binds to DNA. Flow cytometry measures the fluorescence intensity of individual cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[4]
-
Gene and Protein Expression Analysis (qRT-PCR and Western Blot): To investigate the molecular mechanisms, researchers measure changes in the expression of specific genes and proteins.
-
qRT-PCR: This technique is used to quantify mRNA levels of genes involved in apoptosis and other signaling pathways (e.g., BCL2 family members, caspases).[5]
-
Western Blot: This method detects changes in the protein levels and activation states (e.g., phosphorylation) of key signaling molecules like AKT.[4][6]
-
Combination Therapy: A Synergistic Approach
Given the challenge of doxorubicin resistance, research has explored using sanguinarine to sensitize cancer cells to its effects. Studies show that sanguinarine can significantly enhance doxorubicin-induced apoptosis in breast cancer cells.[11][17][18]
A key mechanism behind this synergy is the inhibition of mitogen-activated protein kinase phosphatase 1 (MKP-1) by sanguinarine.[11][17] Elevated MKP-1 levels are associated with chemoresistance. By inhibiting MKP-1, sanguinarine makes TNBC cells more vulnerable to doxorubicin.[11][19] This suggests that a combination therapy could potentially allow for lower, less toxic doses of doxorubicin while achieving a greater therapeutic effect.[18] Furthermore, nanoparticle-based systems for the co-delivery of sanguinarine and doxorubicin are being developed to overcome multidrug resistance in breast cancer cells.[20][21]
Conclusion
This compound and doxorubicin both demonstrate cytotoxic effects against TNBC cells, but through distinct mechanisms. Doxorubicin, the established chemotherapeutic, directly damages DNA but is hampered by toxicity and resistance. Sanguinarine, a natural compound, acts on multiple signaling pathways, notably inhibiting pro-survival signals like PI3K/AKT.
The data suggests that while doxorubicin can be more potent (lower IC50 in some cases), sanguinarine presents a multi-targeted approach and shows significant promise, particularly in combination therapies. The ability of sanguinarine to sensitize TNBC cells to doxorubicin highlights a potential strategy to overcome chemoresistance and improve therapeutic outcomes for patients with this aggressive form of breast cancer.[11][18] Further investigation into this synergistic relationship is warranted for future drug development.
References
- 1. news.cuanschutz.edu [news.cuanschutz.edu]
- 2. cancerresgroup.us [cancerresgroup.us]
- 3. Strategies to improve anticancer potential of natural substances [iris.unime.it]
- 4. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 6. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - ProQuest [proquest.com]
- 7. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells [mdpi.com]
- 8. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding doxorubicin associated calcium remodeling during triple-negative breast cancer treatment: an in silico study [explorationpub.com]
- 10. Overcoming doxorubicin resistance in triple-negative breast cancer using the class I-targeting HDAC inhibitor bocodepsin/OKI-179 to promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sanguinarine highly sensitises breast cancer cells to doxorubicin-induced apoptosis [scielo.org.za]
- 12. Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ijpsonline.com [ijpsonline.com]
- 17. Sanguinarine highly sensitises breast cancer cells to doxorubicin-induced apoptosis [scielo.org.za]
- 18. Synergism of three-drug combinations of sanguinarine and other plant secondary metabolites with digitonin and doxorubicin in multi-drug resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Doxorubicin-sanguinarine nanoparticles: formulation and evaluation of breast cancer cell apoptosis and cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Sanguinarine Chloride and Cisplatin: A Synergistic Combination Against Ovarian Cancer
A promising new strategy in the fight against ovarian cancer, particularly cisplatin-resistant tumors, is emerging from the synergistic effects of sanguinarine chloride and cisplatin. Research has demonstrated that this combination not only significantly inhibits the proliferation of ovarian cancer cells but also overcomes chemoresistance, a major hurdle in the clinical management of this disease. This guide provides an objective comparison of the combination therapy's performance against individual treatments, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.
Enhanced Efficacy: A Quantitative Look
The combination of this compound and cisplatin has shown markedly superior anticancer effects compared to either agent used alone. This is particularly evident in cisplatin-resistant ovarian cancer cell lines, where sanguinarine appears to resensitize the cells to cisplatin's cytotoxic effects.
| Treatment Group | Cell Line | Key Finding | Reference |
| Sanguinarine (2.24 µmol/L) | SKOV3 | IC50 value determined for further combination experiments. | [1] |
| Cisplatin (2.5 µg/mL) | SKOV3 | IC50 value established for subsequent synergistic studies. | [1] |
| Sanguinarine + Cisplatin | SKOV3 (in vitro) | Significantly suppressed the proliferation of ovarian cancer cells compared to single-agent treatment. | [1][2] |
| Sanguinarine (5 mg/kg) + Cisplatin (4 mg/kg) | Ovarian Xenograft Tumors (in vivo) | Significantly inhibited the growth of both parental and resistant ovarian xenograft tumors. | [1][2] |
| Sanguinarine + Cisplatin | A2780/R (Cisplatin-Resistant) | Enhanced sensitivity of resistant cells to cisplatin and increased apoptosis. | [3] |
Deciphering the Mechanism: Key Signaling Pathways
The synergistic effect of sanguinarine and cisplatin in ovarian cancer is attributed to a multi-pronged attack on cancer cell survival and resistance mechanisms. Two primary pathways have been identified:
-
Inhibition of EGFR/ErbB2 Signaling: In cisplatin-resistant ovarian cancer, the EGFR/ErbB2 signaling pathway is often aberrantly activated, promoting cell proliferation and survival.[1][2] Sanguinarine has been shown to counteract this by inhibiting this pathway, thereby rendering the cancer cells more susceptible to cisplatin-induced damage.[1][2][4]
-
Depletion of Intracellular Glutathione (GSH): Glutathione is a key antioxidant that cancer cells use to detoxify chemotherapeutic agents like cisplatin. Sanguinarine has been found to reduce intracellular GSH levels in a dose-dependent manner in cisplatin-resistant ovarian cancer cells.[3][5] This depletion of GSH enhances the cytotoxic efficacy of cisplatin, leading to increased apoptosis.[3]
Experimental Protocols
The following methodologies were employed in the key studies investigating the synergistic effects of sanguinarine and cisplatin in ovarian cancer.
Cell Lines and Culture
-
Cell Lines: Human ovarian cancer cell lines SKOV3 and the cisplatin-resistant A2780/R were utilized.[1][3]
-
Culture Conditions: Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO2 at 37°C.
In Vitro Cytotoxicity and Proliferation Assays
-
MTT Assay: To assess cell proliferation, cells were seeded in 96-well plates and treated with sanguinarine, cisplatin, or a combination of both for various time points (e.g., 12, 24, 48, 72 hours).[1] Cell viability was determined by measuring the absorbance of MTT.[1] The IC50 values (the concentration of a drug that inhibits cell growth by 50%) were calculated.[1]
Apoptosis Assays
-
Annexin V/PI Staining: This assay was used to quantify apoptosis. Cells were treated with sanguinarine, cisplatin, or the combination, and then stained with Annexin V-FITC and propidium iodide (PI). The percentage of apoptotic cells was determined by flow cytometry.[3]
-
DAPI Staining: Nuclear morphology changes, a hallmark of apoptosis, were visualized by staining the cells with 4′,6-diamidino-2-phenylindole (DAPI) and observing them under a fluorescence microscope.[3]
Glutathione (GSH) Assay
-
Intracellular GSH levels were quantified using a GSH assay kit.[3] Cells were treated with sanguinarine, and the GSH content was measured to determine the effect of sanguinarine on this key antioxidant.[3]
In Vivo Xenograft Studies
-
Animal Model: Nude mice were subcutaneously injected with ovarian cancer cells to establish xenograft tumors.[1]
-
Treatment Regimen: Once tumors reached a certain volume, the mice were randomized into different treatment groups: control (PBS), sanguinarine alone (e.g., 5 mg/kg), cisplatin alone (e.g., 4 mg/kg), and the combination of sanguinarine and cisplatin.[1] Treatments were administered via intratumoral injection every other day for a specified duration.[1]
-
Outcome Measurement: Tumor volume and body weight were measured regularly.[1] At the end of the study, tumors were excised and analyzed.[1]
Conclusion
The synergistic interaction between this compound and cisplatin presents a compelling therapeutic strategy for ovarian cancer, especially in the context of cisplatin resistance. The dual mechanism of inhibiting the EGFR/ErbB2 pathway and depleting intracellular glutathione provides a robust rationale for this combination. The presented experimental data and protocols offer a solid foundation for further research and development in this area, with the potential to improve patient outcomes in this challenging disease.
References
- 1. Exploring cisplatin resistance in ovarian cancer through integrated bioinformatics approach and overcoming chemoresistance with sanguinarine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Sanguinarine enhances cisplatin sensitivity via glutathione depletion in cisplatin-resistant ovarian cancer (A2780) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring cisplatin resistance in ovarian cancer through integrated bioinformatics approach and overcoming chemoresistance with sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Anti-inflammatory Properties of Sanguinarine Chloride and Chelerythrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of two structurally similar benzophenanthridine alkaloids, Sanguinarine chloride and Chelerythrine. Both compounds, derived from plants such as Sanguinaria canadensis (bloodroot) and Macleaya cordata, have garnered significant interest for their potent biological activities.[1][2][3][4] This document synthesizes experimental data to elucidate their mechanisms of action, compare their efficacy in modulating inflammatory responses, and provide detailed experimental protocols for key assays.
Mechanisms of Anti-inflammatory Action
Sanguinarine and Chelerythrine exert their anti-inflammatory effects by modulating key signaling pathways integral to the inflammatory process. The primary targets include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which regulate the expression of numerous pro-inflammatory genes.
This compound: Sanguinarine is a potent inhibitor of NF-κB activation.[5] It blocks the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[5] This action prevents the translocation of the active p65 subunit of NF-κB to the nucleus, thereby suppressing the transcription of target inflammatory genes like TNF-α, IL-6, and COX-2.[1][5][6] Studies have also shown that Sanguinarine can inhibit the activation of the MAPK/ERK signaling pathway and the phosphorylation of Akt, further contributing to its anti-inflammatory profile.[1][7] In some models, its effects are mediated through the TLR4/NF-κB signaling pathway.[8]
Chelerythrine: Chelerythrine also demonstrates significant anti-inflammatory activity through the inhibition of the NF-κB pathway.[9][10] It has been shown to suppress the nuclear translocation of the NF-κB p65 subunit.[9] Furthermore, Chelerythrine is a known inhibitor of Protein Kinase C (PKC) and has significant inhibitory effects on the p38 MAPK signaling pathway.[9][11] By targeting these pathways, Chelerythrine effectively reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and downregulates the expression of enzymes like COX-2.[9][10][12] Some of its effects are also mediated through the activation of the Nrf2 signaling pathway, which in turn can modulate NF-κB activity.[9][10]
Quantitative Comparison of Anti-inflammatory Effects
The following table summarizes quantitative data from various studies, comparing the efficacy of Sanguinarine and Chelerythrine in modulating key inflammatory markers.
| Compound | Experimental Model | Inflammatory Stimulus | Concentration | Target Molecule | Observed Effect | Reference |
| Sanguinarine | THP-1 Cells | LPS | 1 µM | CCL-2 mRNA | 3.5-fold decrease (at 2h), 4.3-fold decrease (at 8h) | [13] |
| Chelerythrine | THP-1 Cells | LPS | 1 µM | CCL-2 mRNA | 1.9-fold decrease (at 2h) | [13] |
| Sanguinarine | THP-1 Cells | LPS | 1 µM | IL-6 mRNA | 3.9-fold decrease (at 2h) | [13] |
| Chelerythrine | THP-1 Cells | LPS | 1 µM | IL-6 mRNA | 1.6-fold decrease (at 2h) | [13] |
| Sanguinarine | RAW 264.7 Cells | - | High Conc. | TNF-α | Comparable inhibitory activity to Dexamethasone | [9][14] |
| Chelerythrine | RAW 264.7 Cells | - | High Conc. | TNF-α | Comparable inhibitory activity to Dexamethasone | [9][14] |
| Sanguinarine | H9c2 Cardiomyocytes | LPS | - | IL-1β, IL-6, TNF-α mRNA | Significant attenuation of LPS-induced increase | [8] |
| Chelerythrine | Mice (ALI model) | LPS | - | IL-1β, IL-6, TNF-α | Marked suppression of LPS-induced production | [10] |
| Sanguinarine | Breast Cancer Cells | TPA | - | COX-2, PGE2 | Decreased expression | [1] |
| Chelerythrine | in vivo / in vitro | - | - | COX-2, PGE2 | Inhibition of production/release | [12] |
Note: This table presents a selection of available data. Direct comparison of absolute potency can be challenging due to variations in experimental conditions, models, and concentrations used across different studies.
Based on the available data, Sanguinarine appears to be a more potent inhibitor of CCL-2 and IL-6 gene expression in LPS-stimulated THP-1 cells compared to Chelerythrine at the same concentration.[13] However, both compounds show remarkable anti-inflammatory effects, with TNF-α inhibitory activity comparable to the glucocorticoid Dexamethasone in certain models.[9][14]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to evaluate the anti-inflammatory effects of Sanguinarine and Chelerythrine.
This model is widely used to screen for anti-inflammatory compounds.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) or human monocytic cells (e.g., THP-1, differentiated into macrophages with PMA) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Cells are seeded in multi-well plates. After reaching desired confluency, the cells are pre-treated with various concentrations of this compound or Chelerythrine (or vehicle control, typically DMSO) for 1-2 hours.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) from E. coli (e.g., at 1 µg/mL) is added to the wells (except for the negative control group) to induce an inflammatory response.
-
Incubation and Sample Collection: Cells are incubated for a specified period (e.g., 4, 8, or 24 hours). After incubation, the cell culture supernatant is collected for cytokine analysis (ELISA), and the cell lysates are prepared for RNA (RT-qPCR) or protein (Western Blot) analysis.
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay used to quantify soluble proteins like cytokines (e.g., TNF-α, IL-6).
-
Procedure:
-
A 96-well plate is coated with a capture antibody specific to the target cytokine.
-
Collected cell culture supernatants or serum samples are added to the wells.
-
A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate is added, which is converted by the enzyme to produce a measurable colorimetric signal.
-
The absorbance is read using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.
-
-
Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA levels of specific genes.
-
Procedure:
-
RNA Extraction: Total RNA is isolated from cell lysates using a commercial kit.
-
Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with specific primers for target genes (e.g., TNF-α, IL-6, CCL2, COX-2) and a reference (housekeeping) gene (e.g., GAPDH, β-actin). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalized to the reference gene.
-
-
Principle: Western blotting is used to detect specific proteins in a sample and to analyze their expression levels or phosphorylation status (a key indicator of pathway activation).
-
Procedure:
-
Protein Extraction & Quantification: Proteins are extracted from cell lysates and their concentration is determined (e.g., via BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking & Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies specific to target proteins (e.g., p-p65, p65, p-p38, p38, β-actin).
-
Secondary Antibody & Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chemiluminescent substrate.
-
Imaging: The signal is captured using an imaging system, and band intensities are quantified using densitometry software.
-
Summary and Conclusion
Both this compound and Chelerythrine are potent anti-inflammatory agents that function primarily through the inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways.
-
Similarities: Both alkaloids effectively reduce the expression and production of key inflammatory mediators, including TNF-α, IL-6, and COX-2.[1][9][10][13] Their efficacy in inhibiting TNF-α has been shown to be comparable to that of dexamethasone in some cellular models.[9][14]
-
Differences: While both target the NF-κB and MAPK pathways, their specific points of intervention may differ. Sanguinarine shows potent inhibition of IκBα phosphorylation and the MAPK/ERK pathway.[1][5] Chelerythrine is noted for its inhibitory action on Protein Kinase C and the p38 MAPK pathway.[9] The limited comparative quantitative data available suggests Sanguinarine may be a more potent inhibitor of certain cytokines like IL-6 and chemokines like CCL-2 at the transcriptional level.[13]
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-inflammatory effects of sanguinarine and its modulation of inflammatory mediators from peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sanguinarine Attenuates Lipopolysaccharide-induced Inflammation and Apoptosis by Inhibiting the TLR4/NF-κB Pathway in H9c2 Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of chelerythrine as a multi-purpose adjuvant for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chelerythrine Attenuates the Inflammation of Lipopolysaccharide-Induced Acute Lung Inflammation Through NF-κB Signaling Pathway Mediated by Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Effects of chelerythrine, a specific inhibitor of cyclooxygenase-2, on acute inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of sanguinarine and chelerythrine effects on LPS-induced inflammatory gene expression in THP-1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atlantis-press.com [atlantis-press.com]
Sanguinarine Chloride vs. Berberine: A Comparative Analysis in Colon Cancer Therapy
A detailed examination of two natural alkaloids, sanguinarine chloride and berberine, reveals distinct yet overlapping mechanisms in their potential as therapeutic agents against colon cancer. This guide synthesizes experimental data on their efficacy in inhibiting cancer cell growth, inducing programmed cell death, and modulating key signaling pathways, offering a comparative perspective for researchers and drug development professionals.
Executive Summary
Both this compound and berberine, naturally occurring isoquinoline alkaloids, demonstrate significant anti-cancer properties in preclinical colon cancer models. Sanguinarine appears to exert its effects primarily through the induction of overwhelming oxidative stress leading to apoptosis, while berberine showcases a multi-targeted approach, inhibiting cell proliferation, migration, and invasion through various signaling pathways. This comparative guide delves into the quantitative measures of their efficacy, the experimental protocols used to determine these effects, and the molecular pathways they influence.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data from various studies, providing a direct comparison of the cytotoxic and biological effects of this compound and berberine on colon cancer cell lines.
| Table 1: Comparative Cytotoxicity (IC50 Values) in Colon Cancer Cell Lines | |
| Compound | Cell Line |
| This compound | LoVo |
| SW480 | |
| Caco-2 | |
| Berberine | HT-29 |
| SW-480 | |
| HCT-116 | |
| SW620 | |
| LoVo | |
| Caco-2 |
| Table 2: Comparative Effects on Cell Cycle and Apoptosis in Colon Cancer Cells | | | :--- | :--- | :--- | | Parameter | This compound | Berberine | | Cell Cycle Arrest | Primarily G2/M phase[1] | Primarily G0/G1 phase[2][3][4][5][6] | | Apoptosis Induction | Induces intrinsic apoptosis via ROS generation and mitochondrial dysfunction[7][8]. Increases Bax/Bcl-2 ratio and activates caspases-3 and -9[9]. | Induces apoptosis through both caspase-dependent and -independent pathways[10][11][12][13]. Increases Bax/Bcl-2 ratio. |
Experimental Protocols
This section details the methodologies for the key experiments cited in this comparative guide.
Cell Viability Assay (MTT Assay)
To determine the cytotoxic effects of this compound and berberine, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.
-
Cell Seeding: Colon cancer cells (e.g., HCT-116, SW480, HT-29) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.
-
Treatment: The cells are then treated with varying concentrations of this compound or berberine for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Incubation: Following treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
The induction of apoptosis is frequently assessed using flow cytometry with Annexin V and propidium iodide (PI) staining.
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or berberine for a specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
To investigate the effect of the compounds on cell cycle distribution, flow cytometry with PI staining is utilized.
-
Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.
-
Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.
Western Blotting
Western blotting is used to detect changes in the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., β-catenin, p-AKT, cleaved caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Concluding Remarks
This compound and berberine both present compelling cases as potential anti-colon cancer agents. Sanguinarine's potent induction of apoptosis via oxidative stress suggests its utility in scenarios where rapid cell killing is desired.[7][14] In contrast, berberine's ability to modulate multiple oncogenic signaling pathways, thereby affecting proliferation, metastasis, and cell survival, points to a broader spectrum of activity.[2][15][3] The lower IC50 values reported for sanguinarine in some cell lines suggest a higher potency, although this requires confirmation in a wider range of models and in vivo studies.[16] Further research, including in vivo comparative studies and investigations into potential synergistic effects with existing chemotherapies, is warranted to fully elucidate their therapeutic potential in the clinical management of colon cancer.
References
- 1. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berberine Inhibited Growth and Migration of Human Colon Cancer Cell Lines by Increasing Phosphatase and Tensin and Inhibiting Aquaporins 1, 3 and 5 Expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Berberine as a Potential Agent for the Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Berberine suppresses colon cancer cell proliferation by inhibiting the SCAP/SREBP-1 signaling pathway-mediated lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sanguinarine triggers intrinsic apoptosis to suppress colorectal cancer growth through disassociation between STRAP and MELK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sanguinarine triggers intrinsic apoptosis to suppress colorectal cancer growth through disassociation between STRAP and MELK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sanguinarine induces apoptosis of HT-29 human colon cancer cells via the regulation of Bax/Bcl-2 ratio and caspase-9-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Berberine inhibits the proliferation of colon cancer cells by inactivating Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Berberine Promotes Apoptosis of Colorectal Cancer via Regulation of the Long Non-Coding RNA (lncRNA) Cancer Susceptibility Candidate 2 (CASC2)/AU-Binding Factor 1 (AUF1)/B-Cell CLL/Lymphoma 2 (Bcl-2) Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Berberine induces caspase-independent cell death in colon tumor cells through activation of apoptosi... | Vanderbilt University Medical Center [medsites.vumc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Sanguinarine induces apoptosis in human colorectal cancer HCT-116 cells through ROS-mediated Egr-1 activation and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Berberine Inhibits Invasion and Metastasis of Colorectal Cancer Cells via COX-2/PGE2 Mediated JAK2/STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sanguinarine suppresses migration and metastasis in colorectal carcinoma associated with the inversion of EMT through the Wnt/β‐catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sanguinarine Chloride and Paclitaxel in Lung Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer efficacy of Sanguinarine chloride, a natural alkaloid, and Paclitaxel, a widely used chemotherapeutic agent, in the context of lung cancer. The following sections present available experimental data, outline methodologies for key experiments, and visualize the distinct signaling pathways through which these compounds exert their effects.
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of this compound and Paclitaxel against various lung cancer cell lines. It is important to note that the data are compiled from different studies and experimental conditions may vary, precluding a direct, absolute comparison of potency.
Table 1: IC50 Values of this compound in Lung Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |
| H1299 | NSCLC | 0.8 | 72 | MTT |
| H460 | NSCLC | 1.5 | 72 | MTT |
| H1975 | NSCLC | 0.5 | 72 | MTT |
| A549 | NSCLC | 1.2 | 72 | MTT |
| NCI-H1688 | SCLC | ~1.0 | 72 | CCK-8 |
| NCI-H82 | SCLC | ~1.5 | 72 | CCK-8 |
| NCI-H526 | SCLC | ~1.8 | 72 | CCK-8 |
Table 2: IC50 Values of Paclitaxel in Lung Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method |
| NSCLC (Median) | NSCLC | >32 | 3 | Tetrazolium-based |
| NSCLC (Median) | NSCLC | 9.4 | 24 | Tetrazolium-based |
| NSCLC (Median) | NSCLC | 0.027 | 120 | Tetrazolium-based |
| SCLC (Median) | SCLC | >32 | 3 | Tetrazolium-based |
| SCLC (Median) | SCLC | 25 | 24 | Tetrazolium-based |
| SCLC (Median) | SCLC | 5.0 | 120 | Tetrazolium-based |
| H1792 | NSCLC | 0.0757 | Not Specified | Not Specified |
Mechanisms of Action and Signaling Pathways
This compound and Paclitaxel induce cancer cell death through distinct molecular mechanisms.
This compound: This natural compound exhibits a multi-faceted approach to inhibiting lung cancer cell growth. It is known to increase the production of reactive oxygen species (ROS), leading to oxidative stress-induced apoptosis[1][2]. Furthermore, this compound can suppress the JAK/STAT signaling pathway, a key regulator of cell proliferation and survival[1][3]. It also upregulates the expression of CDKN1A, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest[4].
References
- 1. Chronic chemotherapy with paclitaxel nanoparticles induced apoptosis in lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sanguinarine Attenuates Lung Cancer Progression via Oxidative Stress-induced Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paclitaxel in advanced non-small cell lung cancer : an alternative high-dose weekly schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
Sanguinarine Chloride: A Comparative Analysis of its Anticancer Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Sanguinarine chloride, a benzophenanthridine alkaloid derived from the root of Sanguinaria canadensis, has garnered significant attention in oncological research for its potent anticancer properties.[1][2] In vitro and in vivo studies have consistently demonstrated its ability to inhibit proliferation, induce apoptosis, and suppress metastasis across a wide spectrum of cancer cell lines.[3] This guide provides a cross-validated comparison of this compound's anticancer effects in various human cancer cell lines, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
Comparative Efficacy of this compound
The cytotoxic and antiproliferative effects of this compound vary among different cancer cell lines, highlighting the importance of cell-type-specific investigations. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, has been determined in numerous studies. The following table summarizes the IC50 values of this compound in a range of human cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) | Assay | Reference |
| Prostate Cancer | LNCaP | 0.1-2 (dose-dependent inhibition) | 24 | MTT Assay | [4][5] |
| DU145 | 0.1-2 (dose-dependent inhibition) | 24 | MTT Assay | [4][5] | |
| Breast Cancer | MDA-MB-231 | Not specified | Not specified | Not specified | [6] |
| MDA-MB-468 | Not specified | Not specified | Not specified | [6] | |
| Lung Cancer (NSCLC) | A549 | 1.59 | 72 | MTT Assay | [7] |
| NCI-H1975 | 1.32 | 72 | MTT Assay | [7] | |
| H1299 | IC50 shown in study | 72 | MTT Assay | [8] | |
| H460 | IC50 shown in study | 72 | MTT Assay | [8] | |
| Lung Cancer (SCLC) | NCI-H1688 | Dose-dependent inhibition | 24, 48, 72 | CCK-8 Assay | [9][10] |
| NCI-H82 | Dose-dependent inhibition | 24, 48, 72 | CCK-8 Assay | [9] | |
| NCI-H526 | Dose-dependent inhibition | 24, 48, 72 | CCK-8 Assay | [9] | |
| Leukemia | U937 | Not specified | Not specified | MTT Assay | [11] |
| Melanoma | A375 | 0.11-0.54 µg/mL | Not specified | Not specified | [12] |
| G361 | 0.11-0.54 µg/mL | Not specified | Not specified | [12] | |
| SK-MEL-3 | 0.11-0.54 µg/mL | Not specified | Not specified | [12] | |
| Oral Cancer | S-G (Gingival Epithelial) | 7.6 | 24 | Neutral Red Assay | [13] |
| Cervical Cancer | HeLa | 2.43 | 24 | MTT Assay | [7] |
Note: The variability in IC50 values can be attributed to differences in experimental conditions, including the specific assay used and the duration of drug exposure.
Key Mechanistic Insights: Induction of Apoptosis
A primary mechanism underlying the anticancer activity of this compound is the induction of programmed cell death, or apoptosis. This is a tightly regulated process involving a cascade of molecular events. This compound has been shown to trigger apoptosis through multiple pathways, often initiated by the generation of reactive oxygen species (ROS).[7]
Experimental Evidence for Apoptosis:
-
Flow Cytometry with Annexin V/PI Staining: In small cell lung cancer (SCLC) NCI-H1688 cells, treatment with this compound led to a dose-dependent increase in apoptotic cells, as measured by Annexin V-FITC and propidium iodide (PI) staining.[9][10] Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Western Blot Analysis of Apoptotic Markers: Studies in various cancer cell lines have demonstrated that this compound treatment leads to:
-
Activation of Caspases: Increased levels of cleaved (active) forms of caspase-3 and caspase-9.[11][14]
-
Modulation of Bcl-2 Family Proteins: Upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[11][14]
-
PARP Cleavage: Increased cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, which is a hallmark of apoptosis.[11]
-
Disruption of Key Signaling Pathways
This compound exerts its anticancer effects by modulating several critical signaling pathways that are often dysregulated in cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a pivotal role in inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. This compound has been shown to inhibit the NF-κB signaling pathway in breast cancer cells, among others.[3][6][15] It can block the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This prevents the translocation of the active NF-κB dimer to the nucleus, thereby inhibiting the transcription of its target genes.
Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is constitutively activated in many cancers, including prostate cancer.[16] It promotes cell proliferation, survival, and invasion. This compound has been identified as a potent inhibitor of STAT3 activation.[16] It can inhibit the phosphorylation of STAT3 at both Tyr705 and Ser727, which is crucial for its activation and subsequent translocation to the nucleus. This inhibition is associated with the reduced phosphorylation of upstream kinases like Janus-activated Kinase 2 (Jak2) and Src.[16]
Figure 2: Inhibition of the STAT3 signaling pathway by this compound.
Experimental Protocols
To ensure reproducibility and facilitate the cross-validation of findings, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,500-10,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.[5]
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 30 µmol/l) and incubate for the desired period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 20 µl of 5 mg/ml MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the medium and add 150 µl of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the optical density at a wavelength of 570 nm using a microplate reader.[5]
-
IC50 Calculation: The IC50 value, the concentration that inhibits cell growth by 50%, is calculated from the dose-response curve.[5]
Figure 3: Workflow for the MTT cell viability assay.
Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[17]
Western Blot Analysis for Apoptotic Markers
This technique is used to detect specific proteins in a sample and can be used to quantify changes in the expression of key apoptotic proteins.[18]
-
Protein Extraction: Lyse the treated and control cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, PARP).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.
Conclusion
This compound demonstrates significant anticancer activity across a variety of cancer cell lines, primarily through the induction of apoptosis and the inhibition of key pro-survival signaling pathways such as NF-κB and STAT3. The presented comparative data and detailed experimental protocols provide a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into the therapeutic potential of this promising natural compound. The variations in efficacy across different cell lines underscore the need for continued research to delineate the specific molecular determinants of sensitivity to this compound, which will be crucial for its potential translation into clinical applications.
References
- 1. Sanguinarine Suppresses Prostate Tumor Growth and Inhibits Survivin Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 6. Sanguinarine Inhibition of TNF-α-Induced CCL2, IKBKE/NF-κB/ERK1/2 Signaling Pathway, and Cell Migration in Human Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sanguinarine, identified as a natural alkaloid LSD1 inhibitor, suppresses lung cancer cell growth and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural compound library screening identifies this compound for the treatment of SCLC by upregulating CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sanguinarine-induced apoptosis in human leukemia U937 cells via Bcl-2 downregulation and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cytotoxicity of this compound to cultured human cells from oral tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 15. This compound - LKT Labs [lktlabs.com]
- 16. Inhibition of Stat3 Activation by Sanguinarine Suppresses Prostate Cancer Cell Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validating Sanguinarine Chloride as a Potent Inhibitor of the JAK/STAT Signaling Pathway: A Comparative Guide
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that translates extracellular signals from cytokines and growth factors into transcriptional responses, regulating fundamental cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of various diseases, including cancers and inflammatory disorders, making it a prime target for therapeutic intervention. This guide provides a comprehensive comparison of Sanguinarine chloride, a natural alkaloid, with other established JAK/STAT inhibitors, supported by experimental data and detailed protocols for researchers in drug discovery and development.
This compound: Mechanism of JAK/STAT Inhibition
This compound, a benzophenanthridine alkaloid derived from the bloodroot plant (Sanguinaria canadensis), has demonstrated significant potential as an inhibitor of the JAK/STAT pathway.[1][2] Its primary mechanism involves the suppression of constitutively active and IL-6-induced STAT3 phosphorylation.[3][4] This is achieved, in part, through the inhibition of Janus-activated Kinase 2 (JAK2) and Src phosphorylation, which are upstream kinases responsible for STAT3 activation.[3][4]
Furthermore, this compound has been shown to upregulate the expression of SHP-1, a protein tyrosine phosphatase that directly dephosphorylates and inactivates both JAK kinases and STAT3, thereby providing a dual-action blockade of the pathway.[5] The inhibition of STAT3 activation by Sanguinarine leads to the downregulation of STAT3-mediated anti-apoptotic and proliferative genes, including c-myc, survivin, Bcl-2, Bcl-xl, and cyclin D.[3][4][5] This cascade of events ultimately results in the suppression of cancer cell growth, migration, and invasion, and the induction of apoptosis.[3][5]
Comparative Analysis of JAK/STAT Inhibitors
This compound presents a compelling profile when compared to other well-established, FDA-approved JAK inhibitors. The following table summarizes the key characteristics and performance metrics of this compound alongside Ruxolitinib, Tofacitinib, and Fedratinib.
| Inhibitor | Target(s) | IC50 | Key Cellular Effects | Therapeutic Area (Approved Drugs) |
| This compound | Primarily JAK2/STAT3[3][5] | TC50: 2.18 µM (HTC75 cells)[6] | Inhibits proliferation, induces apoptosis, downregulates survivin and c-myc.[3][4][7] | Investigational |
| Ruxolitinib | JAK1, JAK2[8][9][10] | JAK1: 3.3 nM, JAK2: 2.8 nM[11] | Reduces cytokine release, inhibits cell proliferation.[8][9] | Myelofibrosis, Polycythemia Vera, GvHD[8][9] |
| Tofacitinib | JAK1, JAK3 > JAK2[12][13][14] | - | Suppresses multiple JAK-STAT pathways, reduces inflammation.[12][15] | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis[10][13][16] |
| Fedratinib | Selective for JAK2[11][17] | JAK2: 3 nM[11][17] | Reduces splenomegaly and symptom burden in myelofibrosis.[17][18] | Myelofibrosis[11][18] |
Experimental Protocols
To validate the inhibitory effects of compounds like this compound on the JAK/STAT pathway, specific and reproducible experimental protocols are essential. Below are detailed methodologies for two key assays.
Western Blotting for Phospho-STAT3 and Related Proteins
This protocol is designed to quantify the phosphorylation status of key proteins in the JAK/STAT pathway following treatment with an inhibitor.
Materials:
-
Cell culture reagents
-
This compound or other inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3 (Tyr705), anti-STAT3, anti-p-JAK2, anti-JAK2, anti-SHP-1, anti-GAPDH)[4][5]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., DU145, U266) and allow them to adhere overnight.[3][5] Treat the cells with varying concentrations of this compound (e.g., 0.5 µM to 4 µM) for a specified duration (e.g., 4 to 24 hours).[3][4] Include a vehicle-treated control group. For induced activation, stimulate cells with a cytokine like IL-6 (e.g., 10 ng/ml) for 30 minutes before harvesting.[3][4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity and normalize to a loading control like GAPDH.
Cell Viability Assay (CCK-8)
This assay measures the dose- and time-dependent effects of an inhibitor on cell proliferation and viability.[7][19]
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
This compound or other inhibitors
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5x10³ cells/well and incubate overnight.[20]
-
Treatment: Treat the cells with a range of concentrations of this compound for different time points (e.g., 24, 48, 72 hours).[7][19]
-
Assay:
-
Add 10 µL of CCK-8 solution to each well.[20]
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[20]
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
Visualizing the JAK/STAT Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: JAK/STAT signaling pathway with points of inhibition by this compound.
Caption: Workflow for validating a JAK/STAT pathway inhibitor.
Conclusion
The available evidence strongly supports the role of this compound as a potent inhibitor of the JAK/STAT signaling pathway. Its ability to suppress key phosphorylation events and upregulate endogenous inhibitors of the pathway highlights its potential as a therapeutic agent, particularly in oncology.[3][5] While established drugs like Ruxolitinib and Tofacitinib have proven clinical efficacy, this compound offers a natural alternative with a distinct mechanism of action that warrants further investigation. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to explore and validate the therapeutic potential of this compound and other novel JAK/STAT inhibitors.
References
- 1. This compound induces ferroptosis by regulating ROS/BACH1/HMOX1 signaling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactivity and mechanism of action of sanguinarine and its derivatives in the past 10 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Stat3 activation by sanguinarine suppresses prostate cancer cell growth and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Stat3 Activation by Sanguinarine Suppresses Prostate Cancer Cell Growth and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sanguinarine Induces Apoptosis Pathway in Multiple Myeloma Cell Lines via Inhibition of the JaK2/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Natural compound library screening identifies this compound for the treatment of SCLC by upregulating CDKN1A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchopenworld.com [researchopenworld.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. The Use of JAK/STAT Inhibitors in Chronic Inflammatory Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The JAK inhibitor tofacitinib suppresses synovial JAK1-STAT signalling in rheumatoid arthritis - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]
- 16. suzycohen.com [suzycohen.com]
- 17. ashpublications.org [ashpublications.org]
- 18. targetedonc.com [targetedonc.com]
- 19. researchgate.net [researchgate.net]
- 20. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
